molecular formula C12H18BrNO2 B1522545 2-(Diethylamino)-2-phenylacetic acid hydrobromide CAS No. 1258639-34-7

2-(Diethylamino)-2-phenylacetic acid hydrobromide

Cat. No.: B1522545
CAS No.: 1258639-34-7
M. Wt: 288.18 g/mol
InChI Key: VMOGWXCZAXEOMI-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-phenylacetic acid hydrobromide is a useful research compound. Its molecular formula is C12H18BrNO2 and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGWXCZAXEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis and Mechanistic Evaluation of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The compound 2-(Diethylamino)-2-phenylacetic acid hydrobromide is a critical alpha-amino acid derivative utilized extensively as an intermediate in the synthesis of anticholinergic and antispasmodic pharmaceuticals. The structural core—a phenylacetic acid backbone with a diethylamine moiety at the alpha (benzylic) position—presents unique synthetic challenges, primarily concerning the selective functionalization of the alpha-carbon without inducing unwanted decarboxylation or over-alkylation.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a system of interconnected kinetic and thermodynamic choices. The traditional method for alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which utilizes bromine and catalytic phosphorus trihalide[1]. However, for phenylacetic acid, the benzylic position is highly activated. Subjecting it to the harsh, moisture-sensitive acyl bromide intermediates of the HVZ reaction often leads to complex impurity profiles and lower yields.

Instead, we employ a highly efficient radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)[2]. This leverages the thermodynamic stability of the benzylic radical, allowing for milder conditions, superior atom economy, and a cleaner reaction profile. Subsequent nucleophilic amination with diethylamine (DEA)[3], followed by hydrobromic acid treatment, yields the highly crystalline hydrobromide salt.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is executed in three distinct, self-validating stages:

  • Radical Alpha-Bromination: Activation of the benzylic position.

  • Nucleophilic Substitution (SN2): Introduction of the diethylamino group.

  • Salt Formation: Stabilization of the zwitterionic free base into a highly crystalline, pharmaceutically acceptable hydrobromide salt.

SynthesisPathway SM Phenylacetic Acid (Starting Material) R1 NBS, AIBN, CCl4 77°C, 2h SM->R1 INT1 α-Bromophenylacetic Acid (Intermediate) R1->INT1 R2 Diethylamine (3.5 eq) THF, Reflux, 6h INT1->R2 INT2 2-(Diethylamino)-2-phenylacetic Acid (Free Base) R2->INT2 R3 48% Aq. HBr Ether/EtOH, 0°C INT2->R3 PROD 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide R3->PROD

Synthesis pathway of this compound from phenylacetic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as NMR monitoring and pH adjustments are integrated to ensure the integrity of each step before proceeding.

Step 3.1: Synthesis of α-Bromophenylacetic Acid

Mechanistic Note: We utilize AIBN as a radical initiator. At 77°C, AIBN undergoes thermal homolysis, generating nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract a bromine atom from NBS to propagate the benzylic bromination cycle[2].

  • Preparation: To a flame-dried, two-necked 50 mL round-bottom flask equipped with a reflux condenser, add 2-phenylacetic acid (376 mg, 2.77 mmol) and carbon tetrachloride (5.5 mL)[2].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (540 mg, 3.05 mmol, 1.1 eq) to the suspension. Stir at room temperature for 5 minutes.

  • Initiation: Add Azobisisobutyronitrile (AIBN) (23 mg, 0.14 mmol, 0.05 eq)[2].

  • Reaction: Heat the mixture to a gentle reflux (77°C) with vigorous magnetic stirring for 2 hours.

  • In-Process Control: Monitor the reaction via 1H NMR. The reaction is complete when the singlet corresponding to the benzylic CH2 of phenylacetic acid (~δ 3.6 ppm) completely disappears, replaced by the CH singlet of the alpha-bromo product (~δ 5.3 ppm)[2].

  • Workup: Cool the mixture naturally to room temperature. Dilute with n-hexane (10.0 mL) to fully precipitate the succinimide byproduct. Filter the solid and concentrate the filtrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel column chromatography using an eluent of n-hexane/diethyl ether (2:1, v/v) to afford α-bromophenylacetic acid as a white solid (Yield: ~95%)[2].

Step 3.2: Nucleophilic Amination with Diethylamine

Mechanistic Note: Diethylamine (DEA) acts as both the nucleophile and the base. Because the substrate contains a free carboxylic acid, the first equivalent of DEA is consumed immediately in an acid-base reaction to form the carboxylate salt. A second equivalent is required for the SN2 displacement of the bromide, and a third equivalent acts as a scavenger for the liberated HBr. Using 3.5 equivalents ensures pseudo-first-order kinetics and prevents stalling.

  • Preparation: Dissolve α-bromophenylacetic acid (500 mg, 2.32 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert nitrogen atmosphere.

  • Amination: Slowly add Diethylamine (595 mg, 8.12 mmol, 3.5 eq)[3] dropwise at 0°C. A white precipitate (diethylammonium bromide) may begin to form.

  • Reaction: Warm the mixture to room temperature, then heat to reflux (65°C) for 6 hours. Monitor via TLC (disappearance of the UV-active starting material spot).

  • Workup (Isoelectric Extraction): Cool the reaction and remove THF under reduced pressure. Dissolve the crude residue in 15 mL of distilled water. The solution will be basic due to excess DEA.

  • Isolation: Carefully adjust the aqueous solution to pH ~5.5-6.0 (the approximate isoelectric point of the zwitterionic product) using 1M HCl. Extract the aqueous phase with Dichloromethane (DCM) (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free base, 2-(Diethylamino)-2-phenylacetic acid.

Step 3.3: Hydrobromide Salt Precipitation

Mechanistic Note: Isolating alpha-amino acids as free bases is notoriously difficult due to their hygroscopic, zwitterionic nature. Converting the product to a hydrobromide salt enhances crystallinity, shelf-life, and handling properties. We specifically choose HBr to match the leaving group from Step 1, preventing any potential counter-ion scrambling if trace bromide impurities remain.

  • Dissolution: Dissolve the crude 2-(Diethylamino)-2-phenylacetic acid free base in a minimal amount of anhydrous diethyl ether (containing 10% absolute ethanol to aid solubility).

  • Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of 48% aqueous Hydrobromic acid (HBr) dropwise with vigorous stirring.

  • Precipitation: A white crystalline solid will rapidly precipitate. Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete crystallization.

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 5 mL) to remove any unreacted organic impurities. Dry the solid in a vacuum desiccator over P2O5 overnight to afford pure this compound.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters and expected theoretical yields for a standard scaled batch based on the protocols described above.

StepReagent / CompoundMolecular Weight ( g/mol )EquivalentsMass / VolumeExpected Yield (%)
1 Phenylacetic Acid (SM)136.151.0376 mgN/A
1 N-Bromosuccinimide (NBS)177.981.1540 mgN/A
1 α-Bromophenylacetic Acid215.041.0~565 mg95% [2]
2 Diethylamine (DEA)73.143.5595 mg (840 µL)N/A
2 2-(Diethylamino)-2-phenylacetic Acid207.271.0~385 mg80%
3 48% Aqueous HBr80.911.05~330 µLN/A
3 Final Product (HBr Salt) 288.18 1.0 ~480 mg 90%

Table 1: Stoichiometric parameters and yield expectations for the 3-step synthesis workflow.

References

  • 2-Bromo-2-phenylacetic acid synthesis, ChemicalBook.
  • Methyl-alpha-bromophenylacetic acid, Benchchem.
  • Taking - Research Aid Instruments & Services, Research Aid.

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(diethylamino)-2-phenylacetic acid hydrobromide, a compound of interest in pharmaceutical research and development. While specific experimental data for the hydrobromide salt is not extensively available in public literature, this document synthesizes information from related compounds and established chemical principles to offer a detailed profile. This guide covers the compound's structure, physicochemical properties, potential synthetic routes, and analytical methodologies, providing a foundational resource for researchers in the field.

Introduction and Chemical Identity

This compound is the hydrobromide salt of the tertiary amino acid, 2-(diethylamino)-2-phenylacetic acid. The core structure consists of a phenylacetic acid backbone with a diethylamino group attached to the alpha-carbon. The presence of the basic diethylamino group allows for the formation of stable acid addition salts, such as the hydrobromide, which can improve the compound's handling, stability, and solubility characteristics.

While a specific CAS number for the hydrobromide salt has not been identified in our comprehensive search, the free acid, 2-(Diethylamino)-2-phenylacetic acid, is registered under CAS Number 850418-42-7 [1]. For the purpose of this guide, we will focus on the properties of the free acid and extrapolate the expected characteristics of its hydrobromide salt.

Table 1: Compound Identification

IdentifierValue
Compound Name This compound
Systematic Name 2-(diethylamino)-2-phenylacetic acid; hydrobromide
Free Acid CAS No. 850418-42-7[1]
Molecular Formula C₁₂H₁₈BrNO₂
Molecular Weight 288.18 g/mol
Chemical Structure (See Figure 1 below)

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Appearance White to off-white crystalline solidTypical for organic acid salts.
Melting Point Expected to be a relatively high-melting solidSalt formation increases lattice energy compared to the free acid.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The ionic nature of the hydrobromide salt enhances solubility in polar solvents. The solubility of related aminophenylacetic acids is known to be pH-dependent, with increased solubility at lower pH values[2].
pKa Estimated pKa of the carboxylic acid group ~2-3; Estimated pKa of the protonated diethylamino group ~9-10.The pKa of the carboxylic acid is expected to be slightly lower than that of phenylacetic acid (pKa ~4.3) due to the electron-withdrawing effect of the adjacent protonated amino group. The pKa of the tertiary amine is comparable to other diethylalkylamines.
Stability The hydrobromide salt is expected to be more stable to air and moisture than the free base.Salt formation protects the basic amino group from oxidative degradation. As with many amino acids, stability can be affected by heat, light, and extreme pH conditions.

Synthesis and Manufacturing

Synthesis of 2-(Diethylamino)-2-phenylacetic Acid (Free Acid)

Two plausible synthetic routes for the free acid are the Strecker synthesis and the N-alkylation of a precursor amino acid.

The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde, ammonia (or an amine), and a cyanide source[3][4][5][6]. A modified version using diethylamine would be a direct route to the target compound.

Strecker_Synthesis benzaldehyde Benzaldehyde intermediate α-(Diethylamino)phenylacetonitrile benzaldehyde->intermediate + Diethylamine + Cyanide diethylamine Diethylamine cyanide Cyanide (e.g., NaCN) product 2-(Diethylamino)-2-phenylacetic acid intermediate->product Acid Hydrolysis N_Alkylation phenylglycine 2-Amino-2-phenylacetic acid product 2-(Diethylamino)-2-phenylacetic acid phenylglycine->product + 2 eq. Ethyl Halide + Base ethyl_halide Ethyl Halide (e.g., EtI, EtBr) base Base (e.g., K₂CO₃)

Caption: Proposed N-alkylation synthesis workflow.

Step-by-Step Protocol (Hypothetical):

  • Deprotonation: 2-Amino-2-phenylacetic acid is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, DMSO) to deprotonate both the carboxylic acid and the amino group.

  • Alkylation: At least two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, are added to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

  • Workup and Isolation: After the reaction is complete, an aqueous workup followed by acidification would be necessary to isolate the product.

This method might be less direct and potentially lead to a mixture of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions.

Formation of the Hydrobromide Salt

The conversion of the free acid to its hydrobromide salt is a standard acid-base reaction.

Step-by-Step Protocol (Hypothetical):

  • Dissolution: The purified 2-(diethylamino)-2-phenylacetic acid is dissolved in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether.

  • Acidification: A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid, or as a gas) is added dropwise to the solution of the free acid with stirring. The amount of HBr should be stoichiometric (1 equivalent) or in slight excess.

  • Precipitation and Isolation: The hydrobromide salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical and Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals/Features
¹H NMR - Aromatic protons: Multiplets in the range of 7.2-7.6 ppm. - α-proton: A singlet or a multiplet (depending on chirality and solvent) around 4.0-4.5 ppm. - Methylene protons (-CH₂-CH₃): Quartets around 2.5-3.0 ppm. - Methyl protons (-CH₂-CH₃): Triplets around 1.0-1.3 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm (may be exchangeable with D₂O). - Ammonium proton: A broad singlet, position variable depending on concentration and solvent.
¹³C NMR - Carbonyl carbon: A signal in the range of 170-180 ppm.[7] - Aromatic carbons: Signals in the range of 125-140 ppm.[7] - α-carbon: A signal around 60-70 ppm. - Methylene carbons (-CH₂-CH₃): Signals around 40-50 ppm. - Methyl carbons (-CH₂-CH₃): Signals around 10-15 ppm.
FTIR - O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. - N-H stretch (ammonium): A broad band around 2400-2800 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹. - C-N stretch: An absorption around 1100-1200 cm⁻¹. - Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (ESI+) - [M+H]⁺: The molecular ion of the free acid would be observed at m/z 208.13. - Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the diethylamino group.
Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for the analysis of this compound.

Hypothetical HPLC Method:

  • Column: A reverse-phase C18 column would be suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 2.5-4) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from impurities.

  • Detection: UV detection at a wavelength around 210 nm or 254 nm would be appropriate due to the presence of the phenyl group.

  • Sample Preparation: The sample would be dissolved in the mobile phase or a compatible solvent.

Gas chromatography (GC) would likely require derivatization of the carboxylic acid and amino groups to increase volatility.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure as an amino acid hydrobromide, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a compound with potential applications in pharmaceutical research. While specific experimental data is limited, this guide provides a comprehensive overview of its likely chemical properties, synthesis, and analytical methods based on established chemical principles and data from related compounds. The information presented here serves as a valuable starting point for researchers and drug development professionals working with this and similar molecules. Further experimental work is necessary to definitively characterize this compound.

References

  • Royal Society of Chemistry. (n.d.). E icient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. RSC Publishing.
  • ResearchGate. (n.d.). FT-IR spectra of a p-aminophenylacetic acid, b tripodal-trinuclear complex, c ligand 2.
  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid(1197-55-3)IR1.
  • National Center for Biotechnology Information. (n.d.). 4-Aminophenylacetic acid. PubChem.
  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid.
  • BLD Pharm. (n.d.). 850418-42-7|2-(Diethylamino)-2-phenylacetic acid.
  • ResearchGate. (2025, August 9). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • National Center for Biotechnology Information. (n.d.). 2-Aminophenylacetic acid. PubChem.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • National Center for Biotechnology Inform
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • PhytoBank. (n.d.). [1H,13C] 2D NMR Spectrum (PHY0056434).
  • Journal of the Chemical Society C: Organic. (n.d.).
  • Diva-Portal.org. (2005, June 7). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • PubMed. (2019, December 20).
  • SpectraBase. (n.d.). Phenylacetic acid.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides.
  • Scribd. (n.d.). P-Aminophenylacetic Acid, P-Hydroxybenzoic Acid, and Ibuprofen in.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Guidechem. (n.d.). 2-Amino-2-phenylacetic acid 2835-06-5 wiki.
  • PMC. (2011, July 15). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • YouTube. (2016, June 9). Strecker Synthesis of Alpha Amino Acids.
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
  • ERIC. (1983, August). EJ284577 - A Study on Amino Acids: Synthesis of Alpha-Aminophenylacetic Acid (Phenylglycine)
  • Google Patents. (n.d.).
  • Inventiva Pharma. (n.d.).
  • Familias GA. (n.d.). Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias'.
  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • Chemistry LibreTexts. (2019, June 5). 22.8: 22.
  • ResearchGate. (2025, August 7). Enantioselective .ALPHA.
  • PubMed. (n.d.). Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts.
  • PMC. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • EPO. (n.d.).
  • (n.d.). 13-C NMR Chemical Shift Table.pdf.

Sources

2-(Diethylamino)-2-phenylacetic acid hydrobromide structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 2-(Diethylamino)-2-phenylacetic acid Hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven framework behind the analytical strategy. Our approach ensures that each step validates the others, leading to an unambiguous structural confirmation.

Introduction: The Molecule in Focus

2-(Diethylamino)-2-phenylacetic acid is a substituted amino acid derivative. Its hydrobromide salt form is of interest in pharmaceutical development due to the prevalence of amine hydrohalides in active pharmaceutical ingredients (APIs), which can enhance stability and solubility.[1][2][3] The molecular structure combines a chiral center, a phenyl ring, a carboxylic acid, and a tertiary amine, making its complete characterization a non-trivial exercise that requires a synergistic application of multiple analytical techniques.

Compound Profile:

  • IUPAC Name: 2-(diethylamino)-2-phenylacetic acid;hydrobromide

  • Molecular Formula: C₁₂H₁₈BrNO₂

  • Molecular Weight: 288.18 g/mol (for the hydrobromide salt)

  • Core Structure CAS: 850418-42-7 (for the free base)[4]

The primary objective of this guide is to establish an unequivocal structural proof, confirming the atomic connectivity, the three-dimensional arrangement, and the presence of the hydrobromide counter-ion.

Caption: 2D Structure of this compound.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structural analysis relies on integrating data from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.

Sources

A Comprehensive Spectroscopic Guide to 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Spectroscopic Implications

2-(Diethylamino)-2-phenylacetic acid hydrobromide is an amino acid derivative presented as its hydrobromide salt. The structure contains several key features that give rise to characteristic spectroscopic signals:

  • Aromatic Phenyl Group: Provides distinct signals in NMR and IR spectroscopy.

  • Chiral Center: The α-carbon is chiral, bonded to a phenyl group, a hydrogen, a carboxylic acid, and a diethylamino group.

  • Carboxylic Acid: A key functional group with strong, identifiable IR absorption and characteristic NMR signals for the carbonyl carbon and acidic proton.

  • Tertiary Amine (as a Hydrobromide Salt): The diethylamino group is protonated, forming a quaternary ammonium salt. This significantly influences its chemical environment, particularly in IR and ¹H NMR spectroscopy.

The collective analysis of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive and self-validating confirmation of the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: For a polar, salt-like compound such as this, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically allows for the observation of the intact molecular ion of the free base with minimal fragmentation. We would expect to analyze the sample in the positive ion mode (ESI+) to observe the protonated free base.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters: Set the ESI source to positive ion mode. Optimize parameters such as capillary voltage (~3-4 kV), cone voltage, and source temperature to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Predicted Mass Spectrum and Data Interpretation

The molecular formula for the free base, 2-(Diethylamino)-2-phenylacetic acid, is C₁₂H₁₇NO₂.[1] The molecular weight is 207.27 g/mol . In ESI+ mode, the instrument will detect the protonated free base, [M+H]⁺.

  • Parent Ion: The primary ion observed will be the protonated molecule at m/z ≈ 208.13 .

  • Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. The most likely fragmentation pathway involves the loss of the carboxylic acid group (–COOH, 45 Da), a common fragmentation for amino acids.[2] Another significant fragmentation would be the cleavage alpha to the nitrogen, leading to the loss of an ethyl group or other characteristic fragments.[3][4]

Table 1: Predicted ESI-MS Data
m/z (Predicted)Ion IdentityNotes
208.13[C₁₂H₁₈NO₂]⁺Protonated molecular ion, [M+H]⁺. Expected to be the base peak.
162.12[C₁₁H₁₆N]⁺Loss of COOH (45.01 Da) via decarboxylation.
134.10[C₉H₁₂N]⁺Benzylic cleavage, loss of C₂H₅ and COOH.
Visualization: Predicted MS Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z = 208.13 F1 Fragment 1 m/z = 162.12 M->F1 - COOH F2 Fragment 2 m/z = 134.10 M->F2 - C₂H₅, -COOH

Caption: Predicted ESI-MS fragmentation of the parent ion.

Infrared (IR) Spectroscopy

Expertise & Experience: As a solid powder, the sample is best analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This requires minimal sample preparation and provides high-quality data. The IR spectrum will be dominated by features from the carboxylic acid, the phenyl ring, and, most importantly, the protonated amine salt. The hydrobromide salt structure leads to very broad absorption bands for the O-H and N⁺-H stretches.[5]

Experimental Protocol (FTIR-ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Predicted IR Spectrum and Data Interpretation

The IR spectrum provides a clear fingerprint of the functional groups present.

  • O-H and N⁺-H Stretching: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ to 2400 cm⁻¹ . This is characteristic of the combined, hydrogen-bonded O-H stretch of the carboxylic acid and the N⁺-H stretch of the ammonium salt.[6]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., ~3030-3080 cm⁻¹ ), while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹ (e.g., ~2980-2850 cm⁻¹ ).[7]

  • C=O Stretching: A strong, sharp absorption band for the carboxylic acid carbonyl group is expected around 1730-1700 cm⁻¹ .

  • Aromatic C=C Stretching: Medium to weak bands for the phenyl ring C=C stretching will appear in the 1600-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain complex bands corresponding to C-N stretching, C-O stretching, and various C-H bending vibrations.

Table 2: Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional GroupIntensity/Description
3300 - 2400O-H (acid) & N⁺-H (ammonium) stretchStrong, very broad
3080 - 3030Aromatic C-H stretchMedium to weak
2980 - 2850Aliphatic C-H stretchMedium
1730 - 1700C=O (carboxylic acid) stretchStrong, sharp
1600, 1475Aromatic C=C stretchMedium to weak, sharp
~1250C-O stretchMedium
~1150C-N stretchMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this hydrobromide salt, a polar aprotic solvent like DMSO-d₆ is ideal because it will solubilize the salt and allow for the observation of exchangeable protons (the carboxylic acid OH and the ammonium N⁺-H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required. A relaxation delay of 2 seconds is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Based on data from similar structures like phenylglycine[8][9] and various diethylamino compounds[10][11][12], the following signals are predicted.

  • Carboxylic Acid & Ammonium Protons (2H, br s): A very broad singlet is expected far downfield, likely > 10 ppm , representing the exchangeable acidic proton and the ammonium proton.

  • Phenyl Protons (5H, m): The protons on the phenyl ring will appear in the aromatic region, likely between δ 7.3-7.6 ppm . They will present as a complex multiplet.

  • Alpha-Proton (1H, s): The methine proton (α-CH) adjacent to the phenyl group and nitrogen will likely be a singlet around δ 4.5-5.0 ppm .

  • Methylene Protons (4H, q): The -CH₂- protons of the two ethyl groups will be diastereotopic due to the adjacent chiral center. They are expected to appear as a complex multiplet or two distinct quartets around δ 2.8-3.2 ppm .

  • Methyl Protons (6H, t): The -CH₃ protons of the two ethyl groups will appear as a triplet around δ 1.0-1.3 ppm , coupled to the adjacent methylene protons.

Table 3: Predicted ¹H NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10br s2H-COOH and -N⁺H-
7.3 - 7.6m5HAr-H
4.5 - 5.0s1Hα-CH
2.8 - 3.2m or q4H-N-(CH₂CH₃)₂
1.0 - 1.3t6H-N-(CH₂CH₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around δ 170-175 ppm .

  • Aromatic Carbons: The phenyl carbons will appear in the range of δ 125-140 ppm . The ipso-carbon (attached to the α-carbon) will be distinct from the ortho, meta, and para carbons.

  • Alpha-Carbon: The chiral α-carbon (CH) will likely resonate around δ 60-70 ppm .

  • Aliphatic Carbons: The methylene carbons (-CH₂-) of the ethyl groups are expected around δ 45-50 ppm , and the terminal methyl carbons (-CH₃) will be the most upfield, around δ 12-15 ppm .

Table 4: Predicted ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
170 - 175-COOH
125 - 140Aromatic Carbons
60 - 70α-C
45 - 50-N-(CH₂)₂
12 - 15-(CH₃)₂

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the synergistic interpretation of all three spectroscopic techniques. Each method provides a piece of the puzzle that, when combined, validates the complete molecular structure.

Visualization: Integrated Characterization Workflow

Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS ESI-MS MS_Result Molecular Weight (m/z = 208.13 for [M+H]⁺) MS->MS_Result Provides Conclusion Structural Confirmation of 2-(Diethylamino)-2-phenylacetic acid hydrobromide MS_Result->Conclusion IR FTIR-ATR IR_Result Functional Groups (C=O, N⁺-H, O-H, Ar) IR->IR_Result Identifies IR_Result->Conclusion NMR ¹H & ¹³C NMR NMR_Result C-H Framework (Connectivity & Environment) NMR->NMR_Result Elucidates NMR_Result->Conclusion

Caption: Workflow for unambiguous structural elucidation.

References

  • Epling, G. A., & Lopes, A. (1977). Fragmentation pathways in the photolysis of phenylacetic acid. Journal of the American Chemical Society. [Link]

  • Mol-Instincts. 109-89-7 Diethylamine C4H11N. [Link]

  • Ismaiel, O. A., et al. (2014). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway. ResearchGate. [Link]

  • PubChem. 2-Phenylglycine | C8H9NO2 | CID 3866. [Link]

  • Smirnova, N. A., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Max, J. J., & Chapados, C. (2015). Hydration of amino acids: FTIR spectra and molecular dynamics studies. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. Structural, spectral, electronic and optical investigations of D-(-)-alpha-Phenylglycine. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Physicochemical Context

2-(Diethylamino)-2-phenylacetic acid hydrobromide is a small molecule containing a phenylacetic acid backbone, a tertiary amine (diethylamino group), and a hydrobromide salt. The structure suggests it is an acidic compound with a basic functional group, making it amphoteric. The hydrobromide salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent molecule.

A thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is a prerequisite for all stages of drug development.[1][2] These parameters directly influence bioavailability, dictate formulation strategies, determine appropriate storage conditions, and are critical components of regulatory submissions.[1][3] This guide provides the foundational methodologies for systematically determining these essential properties.

Table 1: General Physicochemical Properties

PropertyDataSource/Comment
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C12H18BrNO2Derived from structure
Molecular Weight 207.27 g/mol (Free Base)[4]
Structure (Image of chemical structure)-
Appearance Likely a white to off-white crystalline solidBased on similar phenylacetic acid derivatives[5]

Solubility Profile and Determination

The solubility of an API is its saturation mass concentration in a given solvent at a specified temperature.[6][7] For a salt like this compound, solubility is expected to be pH-dependent and significantly higher in aqueous media compared to its free base form.

Factors Influencing Solubility
  • pH: The presence of both an acidic carboxylic acid and a basic tertiary amine means that the net charge on the molecule, and thus its solubility, will be highly dependent on the pH of the medium. At low pH, the amine will be protonated, likely increasing solubility. At high pH, the carboxylic acid will be deprotonated, which may also influence solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, though this must be determined empirically.

  • Solvent Polarity: As a salt, the compound is expected to be most soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents.

Predicted Solubility

While specific data is unavailable, a qualitative prediction of solubility in common laboratory solvents is presented below. This must be confirmed experimentally.

Table 2: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
WaterSolublePolar protic solvent, salt form enhances aqueous solubility.
Methanol / EthanolSoluble to Freely SolublePolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent, good general solvent for many organic compounds.
Dichloromethane (DCM)Slightly Soluble to InsolubleLess polar organic solvent.
Hexanes / TolueneInsolubleNon-polar organic solvents.
Experimental Protocol: Solubility Determination via Shake-Flask Method (OECD 105)

The Shake-Flask method is a robust and widely accepted technique for determining the water solubility of substances with solubilities greater than 0.01 g/L.[8][9][10]

Causality: This method is chosen for its simplicity and its ability to ensure that a true equilibrium between the undissolved solid and the saturated solution is reached. Vigorous agitation maximizes the surface area for dissolution, and a prolonged equilibration time, followed by separation of the solid phase, ensures the measured concentration represents the true saturation point.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, buffered solutions at various pHs) in a flask of suitable size. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the flask and place it in a constant temperature water bath or shaker, typically set at 20-25°C.[6] Agitate the mixture for a prolonged period. A preliminary test can determine the time to reach equilibrium, but 24-48 hours is common.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid. This is a critical step and is typically achieved by centrifugation at the test temperature, followed by careful collection of the supernatant, or by filtration through a filter that does not adsorb the test substance.[8][9]

  • Analysis: Accurately determine the concentration of the dissolved compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: The experiment should be performed in triplicate to ensure the precision of the results.

Workflow for Shake-Flask Solubility Determination

A visual representation of the standardized OECD 105 protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid API to known volume of solvent equil1 Seal flask and place in constant temperature shaker prep1->equil1 equil2 Agitate for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Cease agitation and allow solid to settle equil2->sep1 sep2 Centrifuge at constant temperature sep1->sep2 sep3 Collect clear supernatant sep2->sep3 an1 Determine concentration using a validated method (e.g., HPLC) sep3->an1 an2 Report solubility (e.g., mg/mL) with temperature and pH an1->an2

Caption: Workflow for the Shake-Flask Solubility Test.

Stability Profile and Assessment

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation, or stress testing, is a critical component of this process. It is used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][12][13]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester linkage implicit in the "acid" function, or other susceptible bonds, could be liable to hydrolysis, especially at pH extremes.

  • Oxidation: The tertiary amine could be susceptible to oxidation, forming an N-oxide. The benzylic position could also be a site for oxidative degradation.

  • Photolysis: Aromatic systems can absorb UV light, potentially leading to photodegradation.[14]

Experimental Protocol: Forced Degradation Study (ICH Q1A(R2))

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to provoke degradation.[13][15]

Causality: The choice of stressors (acid, base, peroxide, heat, light) is based on ICH guidelines and is designed to cover the most common degradation pathways encountered by pharmaceutical products.[11][13] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without generating secondary or irrelevant degradants.[15]

Methodology:

  • Sample Preparation: Prepare solutions of the API (e.g., at 1 mg/mL) in a suitable solvent system. A control sample (unstressed) is stored under normal conditions.

  • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) to the sample solution. Store at a specified temperature (e.g., 60°C) and monitor over time (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.

  • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) to the sample solution. Store under the same conditions as the acid hydrolysis and neutralize before analysis.

  • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H2O2) to the sample solution. Typically stored at room temperature and monitored over time.

  • Thermal Degradation: Store the solid API and a solution of the API in an oven at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid API and a solution of the API to a controlled light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A dark control sample should be stored under the same conditions to separate light-induced effects from thermal effects.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the parent API from all process impurities and degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential.

Table 3: Typical Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPurpose
Acidic Hydrolysis0.1 N - 1 N HCl, HeatTo test susceptibility to acid-catalyzed degradation.
Basic Hydrolysis0.1 N - 1 N NaOH, HeatTo test susceptibility to base-catalyzed degradation.
Oxidation3-30% H2O2, Room TempTo test susceptibility to oxidative degradation.
ThermalSolid & Solution, >40°CTo evaluate intrinsic thermal stability.
PhotolyticICH Q1B Light SourceTo evaluate sensitivity to light.
Workflow for Forced Degradation (Stress Testing)

A visual process map for conducting a forced degradation study.

G cluster_stress 2. Apply Stress Conditions (Parallel) cluster_analysis 3. Analysis & Evaluation start Prepare API Solution (e.g., 1 mg/mL) & Control acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxid Oxidative (H2O2) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (ICH Light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples via Stability-Indicating HPLC oxid->hplc thermal->hplc photo->hplc neutralize->hplc evaluate Evaluate % Degradation & Peak Purity hplc->evaluate identify Identify Degradation Products (if necessary) evaluate->identify end end identify->end Establish Degradation Pathway & Report Findings

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide outlines the fundamental principles and standard methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the protocols described herein provide a scientifically sound and regulatory-compliant path forward for its evaluation.

It is strongly recommended that researchers:

  • Systematically determine solubility using the shake-flask method across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and in various solvents relevant to formulation.

  • Conduct a comprehensive forced degradation study as outlined by ICH guidelines to understand the intrinsic stability of the molecule and to support the development of a robust, stability-indicating analytical method.[2][11]

  • Meticulously document all experimental conditions and results to support future formulation development and regulatory filings.

By following these established protocols, drug development professionals can generate the high-quality, reliable data necessary to advance this compound through the development pipeline.

References

  • ICH. (n.d.). Q1A - Q1F Stability. European Medicines Agency. Retrieved from [Link]

  • Chouhan, A., & Patel, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Birch, H., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.
  • Manikandan, V. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.
  • ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Redman, A. D., & El-Aneed, A. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta.
  • Jain, D., & Basniwal, P. K. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
  • Kumar, R., & Singh, G. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Sciences and Research.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Phytosafe. (n.d.). OECD 105.
  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • OECD. (n.d.). Test No. 105: Water Solubility. OECD iLibrary. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • MilliporeSigma. (n.d.). (S)-2-(Methylamino)-2-phenylacetic acid.
  • PubChem. (n.d.). 2-(diethylamino)-N-phenylacetamide.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • BLD Pharm. (n.d.). 2-(Diethylamino)-2-phenylacetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • MilliporeSigma. (n.d.). (2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride.
  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design.
  • EPA. (2025). {2-[(Diethylamino)methyl]phenyl}boronic acid Properties.
  • BLDpharm. (n.d.). (S)-2-(Methylamino)-2-phenylacetic acid.
  • de la Cruz, H., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Molecules.
  • El-Agnaf, O. M., & Taylor, G. W. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed.

Sources

An In-depth Technical Guide to 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)-2-phenylacetic acid and its salts represent a class of organic compounds with potential applications in pharmaceutical and chemical research. The core structure, a phenylacetic acid moiety with a diethylamino group at the alpha position, makes it an interesting scaffold for medicinal chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of 2-(Diethylamino)-2-phenylacetic acid hydrobromide, from its synthesis to its potential applications, with a focus on the underlying chemical principles and experimental methodologies. While direct experimental data for the hydrobromide salt is not extensively available in public literature, this guide extrapolates from the known chemistry of the free base (CAS No. 850418-42-7) and related phenylacetic acid derivatives.[1]

Chemical and Physical Properties

The properties of this compound can be inferred from its constituent parts: the free base and the hydrobromide salt form.

Property2-(Diethylamino)-2-phenylacetic acid (Free Base)This compound (Predicted)
CAS Number 850418-42-7[1]Not available
Molecular Formula C12H17NO2[1]C12H18BrNO2
Molecular Weight 207.27 g/mol [1]288.18 g/mol
Appearance Likely a solidWhite to off-white crystalline solid
Solubility Sparingly soluble in water, soluble in organic solventsExpected to have higher aqueous solubility than the free base
Acidity (pKa) The carboxylic acid proton is acidic. The tertiary amine is basic.The carboxylic acid remains acidic. The tertiary amine is protonated.

Synthesis

The synthesis of this compound is a two-step process involving the synthesis of the free base followed by its conversion to the hydrobromide salt.

Part 1: Synthesis of 2-(Diethylamino)-2-phenylacetic acid (Free Base)

Several synthetic routes can be envisioned for the preparation of α-amino acids. A plausible and adaptable method is the Strecker amino acid synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. An alternative approach could be the direct alkylation of a phenylacetic acid derivative.

Conceptual Synthetic Workflow for 2-(Diethylamino)-2-phenylacetic acid

G cluster_0 Strecker Synthesis Approach cluster_1 Alkylation Approach A Phenylglyoxylic acid B Reductive Amination A->B Diethylamine, Reducing Agent (e.g., NaBH3CN) C 2-(Diethylamino)-2-phenylacetic acid B->C D Ethyl 2-bromo-2-phenylacetate E Nucleophilic Substitution D->E Diethylamine F Hydrolysis E->F G 2-(Diethylamino)-2-phenylacetic acid F->G Acid or Base

Caption: Conceptual synthetic pathways to 2-(Diethylamino)-2-phenylacetic acid.

Experimental Protocol: Synthesis via Reductive Amination of Phenylglyoxylic Acid (Hypothetical)

This protocol is based on established methods for reductive amination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylglyoxylic acid (1.0 eq) in a suitable solvent such as methanol.

  • Amine Addition: Add diethylamine (2.5 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2-(Diethylamino)-2-phenylacetic acid.

Part 2: Conversion to Hydrobromide Salt

The formation of the hydrobromide salt is a straightforward acid-base reaction.

Workflow for Hydrobromide Salt Formation

G A 2-(Diethylamino)-2-phenylacetic acid (Free Base) B Dissolution A->B Inert organic solvent (e.g., Diethyl ether, Isopropanol) C Acidification B->C Addition of Hydrobromic Acid (HBr) (e.g., 48% aqueous or as a solution in acetic acid) D Precipitation & Isolation C->D Cooling E 2-(Diethylamino)-2-phenylacetic acid hydrobromide D->E Filtration and Drying

Caption: General workflow for the preparation of the hydrobromide salt.

Experimental Protocol: Hydrobromide Salt Formation

  • Dissolution: Dissolve the purified 2-(Diethylamino)-2-phenylacetic acid (1.0 eq) in a minimal amount of a suitable inert organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a stoichiometric amount (1.0 eq) of hydrobromic acid (e.g., 48% aqueous solution or HBr in acetic acid) to the stirred solution.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not well-documented, the structural motifs present suggest several areas of potential interest for researchers. Phenylacetic acid derivatives are known to possess a wide range of biological activities. For instance, they are precursors to various drugs, including those with antibacterial properties.

The diethylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes. In drug development, this moiety is often incorporated to modulate the basicity and lipophilicity of a compound.

Characterization and Analysis

The successful synthesis of this compound should be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the molecular structure. The protonation of the diethylamino group would be evident by a downfield shift of the adjacent methylene protons.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the cation (the protonated free base).

  • Infrared (IR) Spectroscopy: The presence of the carboxylic acid (O-H and C=O stretches) and the ammonium salt (N-H stretch) would be key features.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

  • Elemental Analysis: This would determine the percentage composition of C, H, N, and Br, confirming the empirical formula.

Conclusion

This compound is a compound with potential utility in chemical and pharmaceutical research. Although not readily commercially available, its synthesis from the corresponding free base is achievable through standard organic chemistry techniques. This guide provides a foundational understanding of its synthesis, predicted properties, and potential areas of application, offering a starting point for researchers interested in exploring this and related molecules. The methodologies described are based on well-established chemical principles and can be adapted and optimized for specific laboratory settings.

References

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2-(Diethylamino)-2-phenylacetic acid hydrobromide discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 2-(Diethylamino)-2-phenylacetic acid hydrobromide , a critical pharmacophore and intermediate in the development of neurotropic-musculotropic antispasmodics.

Discovery, Synthesis, and Pharmaceutical Significance

Part 1: Executive Summary & Chemical Identity

This compound (CAS: Variable by salt form, Acid CAS: 3369-39-9) is the hydrobromide salt of


-diethylaminophenylacetic acid. It represents a pivotal structural motif in medicinal chemistry, serving as the direct precursor to the antispasmodic agent Camylofin  (Avacan).

Historically, this compound emerged during the "Golden Age" of synthetic anticholinergic research (1940s–1950s), where researchers sought to synthesize stable, non-natural analogs of atropine that could decouple smooth muscle relaxation from systemic side effects.

Property Specification
IUPAC Name This compound
Molecular Formula

Core Moiety

-Amino acid (Phenylglycine derivative)
Key Application Precursor for Camylofin (Isoamyl ester)
Therapeutic Class Anticholinergic / Phosphodiesterase Inhibitor (PDE4)
Part 2: Discovery & Historical Context

The discovery of 2-(diethylamino)-2-phenylacetic acid is inextricably linked to the development of Camylofin in post-WWII Europe.

2.1 The Search for "Synthetic Atropine" (1945–1955)

In the mid-20th century, the standard of care for smooth muscle spasms (colic) was atropine, a natural alkaloid with severe side effects (dry mouth, tachycardia). Pharmaceutical researchers aimed to isolate the spasmolytic pharmacophore of atropine while eliminating its systemic toxicity.

  • The Hypothesis: The antispasmodic activity of atropine resides in the tropic acid ester of a bulky amine.

  • The Innovation: Researchers replaced the complex tropine ring with a simpler aliphatic amine (diethylamine) and modified the tropic acid to a phenylacetic acid backbone.

  • The Result: The synthesis of 2-(diethylamino)-2-phenylacetic acid . This molecule combined the lipophilic phenyl ring (for receptor affinity) with a cationic amino group (mimicking acetylcholine's head group), creating a "dual-action" motif.

2.2 The Camylofin Breakthrough (1951)

The acid itself proved to be a potent intermediate, but its esters showed superior bioavailability. In 1951 , clinical experiences with the isoamyl ester (Camylofin) were published, marking the commercial entry of this chemical class under the trade name Avacan . The hydrobromide salt of the acid became the preferred method for isolating and purifying the intermediate due to its superior crystallization properties compared to the hydrochloride.

Part 3: Chemical Synthesis & Methodology

The synthesis of this compound relies on a modified Strecker Synthesis , a robust protocol for generating


-amino acids.
3.1 Reaction Pathway

The synthesis proceeds in three distinct phases: Nitrile Formation , Hydrolysis , and Salt Formation .

Step 1: Strecker Reaction Benzaldehyde reacts with diethylamine and a cyanide source (NaCN or KCN) to form


-diethylaminophenylacetonitrile.
  • Mechanistic Insight: The diethylamine attacks the carbonyl carbon of benzaldehyde to form an iminium ion, which is then intercepted by the cyanide ion.

Step 2: Acid Hydrolysis The nitrile is hydrolyzed using concentrated hydrobromic acid (HBr). This step converts the cyano group (


) to a carboxylic acid (

) while simultaneously protonating the amine to form the salt.

Step 3: Isolation The resulting hydrobromide salt precipitates or is recrystallized, providing a highly pure intermediate essential for pharmaceutical quality control.

3.2 Experimental Protocol (Standardized)

Note: This protocol is a generalized synthesis based on standard organic chemistry principles for educational purposes.

  • Reagents: Benzaldehyde (1.0 eq), Diethylamine (1.1 eq), Sodium Cyanide (1.1 eq), Sodium Bisulfite (catalytic), Hydrobromic Acid (48% aq).

  • Nitrile Formation:

    • Mix benzaldehyde and diethylamine in methanol at 0°C.

    • Add aqueous NaCN dropwise while maintaining temperature <10°C (Exothermic).

    • Stir for 4 hours at room temperature.

    • Extract the oily nitrile layer.

  • Hydrolysis & Salt Formation:

    • Reflux the crude nitrile with 48% HBr for 6–8 hours.

    • Observation: The mixture will darken; evolution of ammonia gas indicates hydrolysis.

  • Purification:

    • Cool the solution to 4°C. The this compound will crystallize.

    • Filter and wash with cold acetone to remove colored impurities.

    • Recrystallize from ethanol/ether.

3.3 Visualization: Synthesis Workflow

SynthesisPathway Benzaldehyde Benzaldehyde (Starting Material) Imine Iminium Ion (Intermediate) Benzaldehyde->Imine + Diethylamine Diethylamine Diethylamine (Amine Source) Diethylamine->Imine Nitrile alpha-Diethylamino- phenylacetonitrile Imine->Nitrile + NaCN (Strecker) Hydrolysis Acid Hydrolysis (48% HBr, Reflux) Nitrile->Hydrolysis FinalProduct 2-(Diethylamino)-2-phenylacetic acid Hydrobromide Hydrolysis->FinalProduct Crystallization

Figure 1: The Strecker synthesis pathway for generating the hydrobromide salt.

Part 4: Pharmacological Mechanism (SAR)

Although the acid hydrobromide is an intermediate, its structure dictates the pharmacology of the final drug (Camylofin).

4.1 Structure-Activity Relationship (SAR)

The molecule possesses two critical domains:

  • The Cationic Head (Diethylamino): At physiological pH, the nitrogen is protonated. This positive charge mimics the quaternary ammonium of acetylcholine, allowing it to interact with the anionic site of Muscarinic receptors (M1/M3).

  • The Lipophilic Tail (Phenylacetic Acid): The phenyl ring provides van der Waals interactions with the receptor pocket, blocking the binding of acetylcholine.

4.2 Dual Mechanism of Action

Derivatives of this acid (like Camylofin) exhibit a unique "neurotropic-musculotropic" profile:

  • Neurotropic: Anticholinergic action blocks nerve signals to smooth muscle.

  • Musculotropic: Direct inhibition of Phosphodiesterase 4 (PDE4) increases cAMP levels in smooth muscle cells, causing relaxation regardless of the stimulus.

4.3 Visualization: Mechanism of Action

Mechanism Drug Camylofin (Derivative) Receptor Muscarinic Receptor (M3 Subtype) Drug->Receptor Antagonism (Neurotropic) Enzyme Phosphodiesterase 4 (PDE4) Drug->Enzyme Inhibition (Musculotropic) Result Smooth Muscle Relaxation Receptor->Result Blocks Ca++ Influx Enzyme->Result Increases cAMP

Figure 2: Dual-action mechanism of the phenylacetic acid derivative.

Part 5: Physicochemical Data Summary
ParameterValue / Description
Physical State White to off-white crystalline solid
Melting Point 165°C – 170°C (Decomposes)
Solubility Soluble in water, ethanol; Insoluble in non-polar solvents (Hexane)
Stability Hygroscopic; store in desiccator. HBr salt is more stable than HCl.
pKa (Acid) ~2.1 (Carboxylic acid)
pKa (Base) ~9.5 (Tertiary amine)
References
  • Pilz, A. (1955).[1] Clinical experience with a new spasmolytic (Avacan). Wiener Medizinische Wochenschrift, 105(23), 438–439.

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Gupta, C. (2000).[2][1] Use of Anafortan Intravenous Injection for Treatment of Colicky Pain. Journal of the Indian Medical Association, 98(8), 479–480.[2] (Clinical application of the derivative).

  • PubChem. (n.d.). Camylofin - Compound Summary. National Center for Biotechnology Information.

  • Cayman Chemical. (2021). Methiodone (hydrochloride) Product Information. (Structural analog reference for synthesis/salt formation).

Sources

Methodological & Application

How to use 2-(Diethylamino)-2-phenylacetic acid hydrobromide in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Use of 2-(Diethylamino)-2-phenylacetic acid hydrobromide in Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments. Given the limited direct literature on this specific salt, this guide synthesizes information from structurally related compounds to provide a robust framework for its investigation. The protocols and theoretical discussions are grounded in established principles of cell biology and pharmacology to ensure scientific integrity and experimental success.

Introduction and Scientific Background

This compound belongs to the family of phenylacetic acid (PAA) derivatives. The core structure, phenylacetic acid, is a naturally occurring compound found in plants and is a known human catabolite of phenylalanine[1]. PAA and its derivatives have been shown to possess a range of biological activities, including antimicrobial and neuromodulatory effects[1][2].

The addition of a diethylamino group at the alpha-carbon position significantly alters the molecule's chemical properties, introducing a basic nitrogen center that can be protonated, which likely enhances its interaction with biological targets. Structurally related compounds, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, are also derived from a phenylacetic acid backbone and are known to interact with specific biological sites, including gamma-hydroxybutyric acid (GHB) binding sites in the brain[3]. Furthermore, derivatives of phenylacetamide have demonstrated potent cytotoxic and pro-apoptotic activities in various cancer cell lines[4].

Therefore, when approaching the use of this compound in cell culture, it is logical to hypothesize potential activities in two primary areas: neuroactive modulation and cytotoxicity . This guide will provide the foundational protocols to explore both possibilities.

Physicochemical Properties and Reagent Preparation

Before any cell-based assay, the compound must be prepared in a sterile, soluble, and stable form that is compatible with cell culture media.

2.1. Solubility and Stock Solution Preparation

As a hydrobromide salt, the compound is predicted to have good solubility in aqueous solutions like water or phosphate-buffered saline (PBS). However, it is always best practice to empirically determine solubility. For cell culture, a concentrated stock solution is prepared, typically in a solvent that is miscible with culture medium and has low toxicity at its final working dilution.

PropertyDescriptionSource/Justification
Molecular Formula C12H17NO2 · HBrInferred from parent compound and salt
Molecular Weight ~288.19 g/mol Calculated from parent compound (207.27 g/mol ) + HBr (80.91 g/mol )[5]
Predicted Solubility High in Water, PBS. Soluble in DMSO.Hydrobromide salts are typically water-soluble.
Recommended Solvent 1. Sterile, nuclease-free water. 2. Dimethyl sulfoxide (DMSO).Water is ideal if solubility is sufficient. DMSO is a universal solvent for many organic compounds but can be toxic to cells at concentrations >0.5% (v/v).
Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a method for preparing a concentrated stock solution. The choice of solvent (sterile water or DMSO) should be determined first based on small-scale solubility tests.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, filtered pipette tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass needed: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.001 L × 0.1 mol/L × 288.19 g/mol × 1000 mg/g = 28.82 mg

  • Weigh Compound: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Dissolution: Add the chosen solvent (sterile water or DMSO) to the vial to achieve the final volume of 1 mL. For example, add 1 mL of solvent to 28.82 mg of the compound.

  • Ensure Complete Solubilization: Vortex thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect for any particulates.

  • Sterilization: If the solvent used was sterile water, filter the final stock solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility. This step is generally omitted for DMSO stocks as DMSO itself is considered sterile and difficult to filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Hypothesized Mechanisms of Action

Based on related compounds, this compound may act through several pathways. The initial experimental design should aim to distinguish between general cytotoxicity and specific biological modulation.

  • Neuromodulation: Phenylacetic acids have been shown to bind to high-affinity GHB binding sites in the brain[3]. Interaction with such receptors could modulate neuronal activity, making this compound a candidate for studies in neuronal cell lines (e.g., SH-SY5Y, PC-12, or primary neurons).

  • Cytotoxicity via Bioactivation: Some PAA derivatives, particularly those related to NSAIDs, can be bioactivated by metabolically competent cells (e.g., liver cells) into reactive intermediates that induce cytotoxicity[6]. This suggests that toxicity may be cell-type specific.

  • Induction of Apoptosis: Phenylacetamide derivatives can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-2 and activating caspases[4].

  • Membrane Interaction: The amphipathic nature of similar molecules allows them to insert into and disrupt the lipid bilayer of cell membranes, which can lead to bacteriostatic or cytotoxic effects[2].

A hypothetical model integrating these possibilities is presented below.

Hypothetical_MoA cluster_membrane Cell Membrane cluster_cell Intracellular Space Compound 2-(Diethylamino)-2-phenylacetic acid hydrobromide Receptor Neuronal Receptor (e.g., GHB site) Compound->Receptor Binding Membrane Lipid Bilayer Disruption Compound->Membrane Metabolism Metabolic Bioactivation (e.g., in Hepatocytes) Compound->Metabolism Uptake Signaling Downstream Signaling (e.g., Ca2+ influx, Kinase Cascades) Receptor->Signaling ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Apoptosis Apoptosis Cascade (Caspase Activation) Signaling->Apoptosis Modulation Effect Biological Effect (Neuroprotection / Neurotoxicity) Signaling->Effect Metabolism->ROS ROS->Apoptosis Apoptosis->Effect

Caption: Hypothetical mechanisms of this compound.

Experimental Applications and Protocols

The first critical step in working with a new compound is to determine its effect on cell viability. This establishes a working concentration range that is sub-toxic for functional assays or identifies the cytotoxic potency (e.g., IC50) for anti-cancer studies.

General Experimental Workflow

The following workflow is recommended for systematically characterizing the compound's effects in a chosen cell line.

Experimental_Workflow Start Prepare 100 mM Stock Solution Cytotoxicity Protocol 1: Determine IC50 via MTT/Viability Assay Start->Cytotoxicity Analyze_IC50 Analyze Data: Calculate IC50 & Identify Sub-Toxic Concentrations Cytotoxicity->Analyze_IC50 Decision Research Goal? Analyze_IC50->Decision Functional Protocol 2: Perform Functional Assay (e.g., Apoptosis, Neuroprotection) Decision->Functional Functional Study End Conclusion Decision->End Cytotoxicity Study Analyze_Func Analyze Functional Data (e.g., Caspase activity, Neurite outgrowth) Functional->Analyze_Func Analyze_Func->End

Sources

2-(Diethylamino)-2-phenylacetic acid hydrobromide for neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating 2-(Diethylamino)-2-phenylacetic acid hydrobromide , a substituted phenylglycine derivative. While specific literature on this exact derivative is niche, its structural classification as an


-dialkyl phenylglycine  places it firmly within the chemical space of metabotropic glutamate receptor (mGluR) ligands  and non-proteinogenic amino acid probes .

This guide synthesizes its chemical properties with established protocols for characterizing phenylglycine-based neuroactive agents.

A Lipophilic Phenylglycine Scaffold for Glutamatergic & Transporter Research

Executive Summary

This compound (also known as


-Diethyl-2-phenylglycine HBr) is a bulky, lipophilic derivative of phenylglycine. In neuroscience, phenylglycine analogs are critical tools for interrogating Metabotropic Glutamate Receptors (mGluRs)  and Amino Acid Transporters (LAT1/LAT2) .

Unlike the canonical mGluR agonist (S)-3,4-DCPG or (S)-4C3HPG, the


-diethyl substitution on the 

-amine introduces significant steric bulk and lipophilicity. This modification makes the compound a valuable probe for:
  • Structure-Activity Relationship (SAR) Studies: Defining the steric tolerance of the glutamate binding pocket in mGluR subtypes (specifically Group I and II).

  • Transporter Specificity: Acting as a competitive substrate or inhibitor for Large Neutral Amino Acid Transporters (LAT), which are crucial for drug delivery across the Blood-Brain Barrier (BBB).

  • Peptidomimetic Synthesis: Serving as a constrained, hydrophobic building block for stable neuropeptide analogs.

Scientific Background & Mechanism

Chemical Identity
  • IUPAC Name: this compound

  • Synonyms:

    
    -(Diethylamino)phenylacetic acid HBr; 
    
    
    
    -Diethylphenylglycine HBr.
  • Molecular Formula:

    
    
    
  • Key Structural Feature: The

    
    -carbon is substituted with a phenyl ring and a bulky diethylamino group. This "phenylglycine core" mimics the glutamate skeleton but with restricted conformational flexibility.
    
Biological Relevance: The Phenylglycine Motif

Phenylglycine derivatives are established ligands for mGluRs. The glutamate binding site in mGluRs is a "Venus Flytrap Domain" (VFT).

  • Agonists: Small substitutions (e.g., 3-hydroxyphenylglycine) often retain agonist activity.

  • Antagonists: Bulky

    
    -substitutions or 
    
    
    
    -substitutions often prevent VFT closure, converting the molecule into a competitive antagonist.
  • Hypothesis for 2-(Diethylamino)-2-phenylacetic acid: Due to the bulky

    
    -diethyl group, this compound is predicted to act as a low-affinity antagonist  or a transport-blocking probe , rather than a full agonist.
    
Signal Transduction Pathway (mGluR)

Upon binding (or blocking) the receptor, the downstream effects depend on the mGluR group:

  • Group I (mGluR1/5):

    
     coupled 
    
    
    
    PLC activation
    
    
    
    
    release.
  • Group II/III (mGluR2/3, 4/6/7/8):

    
     coupled 
    
    
    
    Adenylyl Cyclase inhibition
    
    
    cAMP reduction.

mGluR_Pathway cluster_legend Mechanism Ligand 2-(Diethylamino)-2- phenylacetic acid mGluR mGluR (Group I/II) Ligand->mGluR Binding/Antagonism G_Protein G-Protein (Gq or Gi) mGluR->G_Protein Coupling Effector Effector (PLC or AC) G_Protein->Effector Activation/Inhibition Response Ca2+ Flux or cAMP Modulation Effector->Response Signal

Figure 1: Potential modulation of mGluR signaling pathways by phenylglycine derivatives.

Experimental Protocols

Reagent Preparation

Objective: Solubilize the HBr salt for physiological assays. Storage: Store solid at -20°C, desiccated.

  • Weighing: Weigh 10 mg of 2-(Diethylamino)-2-phenylacetic acid HBr.

  • Primary Solubilization:

    • Add 1 mL of deionized water or 100 mM PBS (pH 7.4) .

    • Note: The HBr salt is typically water-soluble. If turbidity persists, mild warming (37°C) or sonication (30 sec) is permissible.

    • Caution: Avoid DMSO if testing on slice electrophysiology unless necessary, as DMSO can affect neuronal excitability. If needed, dissolve in DMSO (100 mM stock) and dilute >1:1000 in ACSF.

  • pH Adjustment: The HBr salt will be acidic. Check pH and adjust to 7.2–7.4 using 1N NaOH dropwise before adding to cells/tissue.

  • Filtration: Syringe filter (0.22 µm PVDF) to ensure sterility.

Protocol A: In Vitro Calcium Flux Assay (mGluR Screening)

Application: Determine if the compound acts as an agonist or antagonist at Group I mGluRs (mGluR1/5).

Materials:

  • HEK293 cells stably expressing mGluR1 or mGluR5.

  • Fluo-4 AM (Calcium indicator).

  • FlexStation or FLIPR plate reader.

Workflow:

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in Assay Buffer (HBSS + 20 mM HEPES).

  • Compound Addition (Agonist Mode):

    • Add 2-(Diethylamino)-2-phenylacetic acid (0.1 µM – 100 µM).

    • Monitor fluorescence (

      
      ) for 2 mins.
      
    • Positive Control: Glutamate (10 µM) or DHPG (50 µM).

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with the compound (10 µM) for 10 mins.

    • Inject

      
       concentration of Glutamate.
      
    • Measure reduction in calcium peak.

Data Analysis:

  • Calculate % Response relative to Glutamate

    
    .
    
  • Plot Log[Concentration] vs. Response to determine

    
     or 
    
    
    
    .
Protocol B: Acute Hippocampal Slice Electrophysiology

Application: Investigate the effect on synaptic transmission (fEPSP) and plasticity (LTP).

Materials:

  • Acute hippocampal slices (300-400 µm) from C57BL/6 mice.

  • Artificial Cerebrospinal Fluid (ACSF), oxygenated (95%

    
    /5% 
    
    
    
    ).
  • ME (Multi-Electrode) Array or Glass Microelectrodes.

Workflow:

  • Recovery: Incubate slices in ACSF at 32°C for 1 hour.

  • Baseline Recording: Stimulate Schaffer collaterals; record fEPSP slope in CA1 stratum radiatum. Establish a stable baseline (20 mins).

  • Perfusion:

    • Perfuse 2-(Diethylamino)-2-phenylacetic acid (10–50 µM in ACSF) for 15–20 mins.

    • Monitor fEPSP slope for changes (indicates baseline excitability modulation).

  • Plasticity Induction:

    • While perfusing compound, apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS).

    • Record for 60 mins post-induction.

  • Washout: Switch back to normal ACSF to test reversibility.

Expected Outcome:

  • If the compound is an NMDA antagonist (common for some phenylglycines), LTP induction will be blocked.

  • If it is an mGluR antagonist , Long-Term Depression (LTD) protocols may be inhibited.

Analytical Characterization (HPLC)

Objective: Verify purity and stability in buffer.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl)
Retention Time Predicted ~12-15 min (Moderate lipophilicity due to diethyl/phenyl groups)

References

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205–237. Link

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431–1476. Link

  • Jane, D. E., et al. (1996). Phenylglycine derivatives as metabotropic glutamate receptor antagonists. Journal of Medicinal Chemistry, 39(2), 477-487. Link

  • Kanai, Y., & Hediger, M. A. (2004). The glutamate/neutral amino acid transporter family SLC1: molecular biology and pharmacology. Pflügers Archiv, 447(5), 469-479. Link

Disclaimer: this compound is a research chemical. Its specific pharmacological profile may vary based on synthesis purity and enantiomeric excess (if chiral). These protocols are designed for exploratory characterization.

Application Note & Protocol: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(Diethylamino)-2-phenylacetic acid hydrobromide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

[Senior Application Scientist: Dr. Eleanor Vance]

Introduction: The Analytical Imperative for Novel Small Molecules

The development of novel small molecule therapeutics necessitates the establishment of precise and reliable bioanalytical methods for their quantification in biological matrices. 2-(Diethylamino)-2-phenylacetic acid hydrobromide, a compound of interest in early-phase drug development, requires a robust analytical method to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note details the development and validation of a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-(Diethylamino)-2-phenylacetic acid in human plasma.

The method described herein is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The rationale behind each methodological choice is elucidated to provide a comprehensive understanding of the entire analytical workflow, from sample preparation to data acquisition and analysis. LC-MS/MS was selected as the analytical platform due to its inherent sensitivity, selectivity, and speed, making it the gold standard for quantitative bioanalysis of small molecules in complex biological matrices.[6][7]

Method Rationale and Overview

The core of this method is the efficient extraction of the analyte from the plasma matrix, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The workflow is designed for high-throughput analysis without compromising data quality.

Workflow Overview

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Internal Standard Spiking Sample->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: High-level workflow from sample preparation to data analysis.

Materials and Reagents

All reagents and solvents should be of HPLC or mass spectrometry grade.

Material Supplier Grade
This compoundIn-house Synthesis/CommercialReference Standard (>99%)
[¹³C₆]-2-(Diethylamino)-2-phenylacetic acidCustom SynthesisInternal Standard (>99%)
AcetonitrileBurdick & JacksonHPLC Grade
MethanolFisher ScientificHPLC Grade
WaterMilli-Q System18.2 MΩ·cm
Formic AcidEMD98% GR
Human Plasma (K₂EDTA)BioIVTPooled, Drug-Free

Detailed Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

The preparation of accurate calibration standards and quality control samples is fundamental to the reliability of the entire assay.

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a separate 1 mg/mL stock solution of the internal standard, [¹³C₆]-2-(Diethylamino)-2-phenylacetic acid, in methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the analyte stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 50 µL of the appropriate working standard solution into 950 µL of blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[8][9]

Protocol:

  • Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase A (see section 4.3).

Sample Preparation Rationale

SamplePrep Plasma Plasma Matrix (Proteins, Phospholipids, Analyte) Acetonitrile Acetonitrile Addition (Precipitating Agent) Plasma->Acetonitrile Centrifugation Centrifugation (Separation of Precipitate) Acetonitrile->Centrifugation Supernatant Supernatant (Analyte, IS, Soluble Components) Centrifugation->Supernatant Evaporation Nitrogen Evaporation (Solvent Removal, Concentration) Supernatant->Evaporation Reconstitution Reconstitution (Injection Solvent Compatibility) Evaporation->Reconstitution

Caption: Key steps and their purpose in the sample preparation workflow.

LC-MS/MS System and Conditions

The chromatographic and mass spectrometric parameters are optimized to ensure a short run time, good peak shape, and high sensitivity.

Liquid Chromatography Parameters:

Parameter Condition
System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05

Mass Spectrometry Parameters:

Parameter Condition
System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-(Diethylamino)-2-phenylacetic acid222.2116.125
[¹³C₆]-2-(Diethylamino)-2-phenylacetic acid (IS)228.2122.125

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines, assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[1][2][4][5]

Validation Parameters Summary:

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with at least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible recovery across the concentration range.
Matrix Effect Consistent and reproducible matrix factor across different sources of plasma.
Stability Analyte stable in plasma under various storage and handling conditions (bench-top, freeze-thaw, long-term).

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of 2-(Diethylamino)-2-phenylacetic acid in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, making it suitable for supporting regulated bioanalytical studies in drug development. The comprehensive protocol and the rationale provided will enable researchers to implement this method effectively in their laboratories.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hughes, N., & Laird, E. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(1), 1-5.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • New Drug Development. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). LC-MS/MS Method Development in Canada US. Retrieved from [Link]

Sources

Application Note: In Vivo Administration of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

[1][2]

Primary Applications:1

Executive Summary & Compound Identity

This compound (CAS: 850418-42-7 for free acid ref) is the hydrobromide salt of N,N-diethyl-2-phenylglycine.[1] Unlike simple phenylacetic acid, the substitution of a diethylamino group at the

Researchers must distinguish this compound from Adiphenine (2-(diethylamino)ethyl diphenylacetate) or Camylofin , which are esters, whereas this compound is the free acid (or its salt).[1] The presence of the hydrobromide (HBr) counterion necessitates specific buffering protocols to prevent local tissue necrosis during parenteral administration.

Chemical Properties Table
PropertySpecification
Chemical Name

-(Diethylamino)phenylacetic acid hydrobromide
Synonyms N,N-Diethyl-2-phenylglycine HBr; 2-Diethylamino-2-phenylacetic acid HBr
Molecular Formula

Molecular Weight ~288.18 g/mol (Salt); 207.27 g/mol (Free Acid)
Solubility High in Water, Ethanol, DMSO; Insoluble in non-polar solvents.[1]
Acidity (pKa) ~2.3 (Carboxyl), ~9.0 (Amine).[1] Solution pH is acidic (~3.5-4.5).[1]

Mechanism & Pharmacological Context[2][3][4][5][6][7]

Understanding the structural pharmacophore is critical for dose prediction. This compound shares a scaffold with two major classes:[1][2]

  • Phenylglycine Analogs (CNS): (S)-Phenylglycine and its N-alkylated derivatives are known ligands for metabotropic glutamate receptors (mGluRs).[1] N,N-diethyl substitution often shifts activity towards antagonism or transport inhibition.[1]

  • Spasmolytic Metabolites (Peripheral): It represents the hydrolysis product of Camylofin-like antispasmodics.[1] While less potent than the ester forms, the acid moiety may retain weak antimuscarinic properties or act as a metabolic tracer.

Mechanistic Pathway Diagram

MOACompound2-(Diethylamino)-2-phenylacetic acid HBrSystemicSystemic Circulation(pH 7.4)Compound->SystemicIV/IP/POBBBBlood-Brain Barrier(Transport)Systemic->BBBLipophilic TransportMuscarinicmAChR Binding(Smooth Muscle)Systemic->MuscarinicPeripheral ActionExcretionRenal Excretion(Unchanged)Systemic->ExcretionClearancemGluRmGluR Antagonism(CNS Excitability)BBB->mGluRPutative Binding

Figure 1: Predicted pharmacokinetics and pharmacodynamics based on phenylglycine scaffold structure.[1]

Formulation & Preparation Protocol

CRITICAL SAFETY WARNING: The hydrobromide salt is acidic . Direct injection of unbuffered solutions can cause peritonitis (IP) or phlebitis (IV).[1]

Vehicle Selection
  • Preferred: 0.9% Saline with Phosphate Buffer (PBS).[1]

  • Alternative: 5% DMSO in Saline (if solubility is limited at neutral pH).[1]

Step-by-Step Preparation (10 mg/mL Stock)
  • Weighing: Weigh 100 mg of 2-(Diethylamino)-2-phenylacetic acid HBr.

  • Dissolution: Dissolve in 8 mL of sterile distilled water. The solution will be clear but acidic (pH ~4.0).[1]

  • Neutralization (Crucial):

    • Slowly add 0.1 N NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 7.0 - 7.4 .

    • Note: If precipitation occurs near pH 7, back-titrate to pH 6.5 or add 5% Tween-80.[1]

  • Volume Adjustment: Add sterile saline to a final volume of 10 mL .

  • Sterilization: Filter through a 0.22 µm PES syringe filter .

Dosage Guidelines for Animal Studies

Since specific

CamylofinPhenylglycine1
Recommended Dosage Table
SpeciesRouteStarting Dose (Exploratory)Active Range (Predicted)Toxicity Limit (Stop Dose)Volume Limit
Mouse (20-30g)IP10 mg/kg25 - 75 mg/kg> 300 mg/kg10 mL/kg (0.2-0.3 mL)
Mouse PO20 mg/kg50 - 150 mg/kg> 1000 mg/kg10 mL/kg
Rat (200-300g)IP5 mg/kg10 - 50 mg/kg> 200 mg/kg5 mL/kg (1.0-1.5 mL)
Rat IV (Bolus)2 mg/kg5 - 15 mg/kg> 50 mg/kg2 mL/kg (Slow push)

Dose Justification:

  • Low Dose (5-10 mg/kg): Aligns with standard anticholinergic activity thresholds.[1]

  • High Dose (50-100 mg/kg): Typical for amino-acid based metabolic modulators or mGluR ligands (e.g., standard phenylglycine doses range 50-200 mg/kg).[1]

Experimental Protocols

Protocol A: Acute Toxicity / Dose-Finding (OECD 425 Modified)

Use this protocol if this is the first time administering the compound to your specific strain.[1]

  • Subject: 3 Rats (Sprague-Dawley or Wistar), fasted 4 hours.

  • Initial Dose: Administer 10 mg/kg IP.

  • Observation (0-4 hours): Monitor for cholinergic signs (dry mouth/mydriasis - antagonist) or cholinergic crisis (salivation - agonist), and CNS signs (sedation vs. convulsions).

  • Escalation:

    • If no effect after 24h

      
       Increase to 30 mg/kg  in new animal.
      
    • If adverse events (tremors, ataxia)

      
       Decrease to 3.0 mg/kg .[1]
      
  • Endpoint: Determine the Maximum Tolerated Dose (MTD).

Protocol B: Pharmacodynamic Assessment (CNS/Antispasmodic)
  • Preparation: Prepare 3 dose groups (10, 30, 60 mg/kg) + Vehicle Control.

  • Administration: IP injection (t=0).

  • Behavioral Assays:

    • t+30 min: Open Field Test (Locomotion/Anxiety).

    • t+60 min: Rotarod (Motor Coordination).

  • Tissue Collection: At t+120 min, collect plasma and brain tissue to assess BBB permeability (LC-MS/MS detection of parent ion m/z ~208).[1]

Workflow Diagram

ProtocolStartStart: Weigh Compound(HBr Salt)DissolveDissolve in WaterCheck pH (Acidic)Start->DissolveNeutralizeAdjust pH to 7.2(NaOH / PBS)Dissolve->NeutralizeFilterSterile Filter(0.22 µm)Neutralize->FilterDoseSelectSelect Dose Group(10, 30, 60 mg/kg)Filter->DoseSelectInjectIP/IV AdministrationDoseSelect->InjectObserveObservation:- Autonomic Signs- Motor ActivityInject->Observe

Figure 2: Preparation and administration workflow ensuring physiological compatibility.[1]

Safety & Toxicology Notes

  • Local Irritation: The hydrobromide moiety is corrosive to vascular endothelium. Never administer the stock solution without buffering.

  • Anticholinergic Signs: At high doses, expect mydriasis (dilated pupils), tachycardia, and reduced gastrointestinal motility.[1]

  • Handling: Wear nitrile gloves and safety glasses. The powder is hygroscopic and potentially irritating to mucous membranes.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

  • PubChem Compound Summary. (2025). 2-(Diethylamino)-2-phenylacetic acid.[1][3][4][5] National Center for Biotechnology Information.

  • Camylofin Data. (2020).[1][3] Camylofin Hydrochloride: Structure and Pharmacology. CAS Common Chemistry.[6][7] [1][7][8]

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. (Reference for Phenylglycine derivatives as mGluR ligands).

Using 2-(Diethylamino)-2-phenylacetic acid hydrobromide as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Diethylamino)-2-phenylacetic acid Hydrobromide as a Reference Standard for Impurity Profiling

Introduction & Scope

In the development of anticholinergic and antispasmodic pharmaceuticals—specifically those derived from phenylacetic acid (e.g., Adiphenine , Drofenine , and Camylofin )—the control of process-related impurities is critical for meeting ICH Q3A/Q3B guidelines.

This compound (CAS: 850418-42-7 for free acid; HBr salt form implied) acts as a crucial reference standard for monitoring side reactions during the nucleophilic substitution steps of drug synthesis. This compound represents a classic "alpha-amino acid" impurity formed when diethylamine reacts directly with


-halo-phenylacetic acid intermediates, rather than the intended esterification targets.

This guide provides a comprehensive protocol for using this compound as a Quantitative Reference Standard (QRS) in HPLC and LC-MS workflows.

Physicochemical Characterization

Understanding the molecule is the first step to accurate analysis.

PropertyDescriptionImpact on Method
Chemical Structure

-substituted phenylacetic acid with a diethylamine moiety.[1][2]
Amphoteric Nature: Contains both a basic amine (

) and an acidic carboxyl group (

).
Salt Form Hydrobromide (HBr).[3]Hygroscopicity: The salt is likely hygroscopic. Weighing must be performed rapidly in controlled humidity.
Solubility Soluble in Water, Methanol; Sparingly soluble in Acetonitrile.Diluent Choice: Use Water/Methanol (50:50) to ensure complete dissolution.
UV Chromophore Phenyl ring.[4]Detection:

typically around 210-220 nm (end absorption) and 254 nm (weaker).

Mechanism of Formation (Process Insight)

To justify the inclusion of this standard in your impurity profile, you must understand how it forms. It is typically a byproduct in the synthesis of Adiphenine-class drugs.

Pathway Description:

  • Intended Route: Phenylacetyl chloride or

    
    -bromo-phenylacetic acid reacts with amino-alcohols (e.g., diethylaminoethanol) to form the ester (Drug Substance).
    
  • Impurity Route: If free diethylamine is present (as a reagent or impurity in the amino-alcohol), it attacks the

    
    -carbon of the phenylacetic acid precursor, forming the 2-(diethylamino)-2-phenylacetic acid  impurity.
    

FormationPathway Start α-Bromo-2-phenylacetic acid Product Adiphenine / Drofenine (Ester Drug Substance) Start->Product Esterification Impurity 2-(Diethylamino)-2-phenylacetic acid (Impurity Standard) Start->Impurity Nucleophilic Substitution (Side Reaction) Reagent1 Diethylaminoethanol (Intended Reagent) Reagent1->Product Reagent2 Diethylamine (Contaminant/Reagent) Reagent2->Impurity

Figure 1: Mechanistic pathway showing the competitive formation of the impurity versus the active pharmaceutical ingredient (API).

Analytical Protocol: Reverse-Phase HPLC

This method utilizes the zwitterionic nature of the impurity. At pH 3.0, the amine is protonated (


) and the carboxylic acid is partially suppressed, allowing for retention on a C18 column via the phenyl ring while maintaining peak shape.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry). Note: End-capping is essential to reduce silanol interactions with the amine.
    
  • Column Temp:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (primary) and 254 nm (confirmatory).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why pH 3.0? It suppresses the ionization of the carboxylic acid (improving retention) while keeping the amine protonated (preventing peak tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic Hold (Elute polar impurities)
20.04060Linear Gradient
25.04060Wash
25.19010Re-equilibration
30.09010End

Standard Preparation & Handling Protocol

WARNING: The Hydrobromide salt is an irritant. Wear PPE (gloves, goggles).

Step 1: Stock Solution (1.0 mg/mL)
  • Accurately weigh 10.0 mg of 2-(Diethylamino)-2-phenylacetic acid HBr .

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent (50:50 Water:Methanol).

  • Sonicate for 5 minutes (maintain temp < 25°C).

  • Dilute to volume with Diluent.

Step 2: Working Standard (50 µg/mL)
  • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A .

    • Critical: Matching the diluent to the starting mobile phase prevents "solvent shock" and peak distortion for early eluting peaks.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, perform the following system suitability tests (SST) before every analysis run.

ParameterAcceptance CriteriaRationale
Retention Time (RT)

of established RT
Confirms mobile phase composition and column health.
Tailing Factor (

)

Critical for amine salts; indicates successful suppression of silanol interactions.
Theoretical Plates (

)

Ensures sufficient efficiency for separation from the API.
Resolution (

)

between Impurity and API
Mandatory for quantitative accuracy.

Experimental Workflow Diagram

Workflow Prep Standard Preparation (1.0 mg/mL Stock -> 50 µg/mL Working) SST System Suitability Test (SST) Inject 6 replicates Prep->SST Decision RSD < 2.0%? Tailing < 1.5? SST->Decision Sample Sample Analysis (API / Reaction Mixture) Decision->Sample Pass Fail Troubleshoot: Check pH, Column Age Decision->Fail Fail Calc Data Processing Calculate % Impurity w/w Sample->Calc Fail->SST

Figure 2: Step-by-step analytical workflow for quantitative impurity analysis.

Calculation of Impurity Content

Use the external standard method:



Where:

  • 
     = Peak area of impurity in sample.
    
  • 
     = Average peak area of impurity in Working Standard.
    
  • 
     = Concentration of Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Potency of Reference Standard (decimal, e.g., 0.99).
    
  • 
     = Response Factor (if established; otherwise assume 1.0).
    

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • BOC Sciences. "Adiphenine and Impurities: Structure and Chemical Properties." BOC Sciences Product Catalog, Accessed 2023.

  • Sigma-Aldrich (Merck). "(2R)-2-(dimethylamino)-2-phenylacetic acid hydrochloride Product Specification." Sigma-Aldrich, Accessed 2023. Link

  • Veeprho. "Adiphenine HCl Impurities and Reference Standards." Veeprho Laboratories, Accessed 2023. Link

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text for pH 3.0 buffer selection for amines).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Diethylamino)-2-phenylacetic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and answer common questions related to the handling, stability, and analysis of this compound. Given the limited specific literature on this molecule, this guide synthesizes information from established principles of organic chemistry, pharmaceutical stability testing, and data on structurally related compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or decreasing potency of the compound in solution over a short period.

Question: I've prepared a stock solution of this compound in an aqueous buffer for my assay. However, I'm observing a time-dependent decrease in its expected activity. What could be the cause?

Answer: A rapid loss of potency in solution is often indicative of chemical degradation. For a molecule with the structure of this compound, the primary suspects are hydrolysis and oxidation.

  • Potential Cause 1: pH-Dependent Hydrolysis. The compound possesses a carboxylic acid group. While amides are generally stable, the stability of the overall molecule can be influenced by pH. Extreme pH conditions (either highly acidic or highly basic) can accelerate degradation pathways.

  • Potential Cause 2: Oxidation of the Tertiary Amine. Tertiary amines are susceptible to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen in the solvent.[1][2] This can lead to the formation of N-oxides or other degradation products that may be inactive.

  • Potential Cause 3: Photodegradation. Exposure to light, particularly UV radiation, can induce photolytic degradation in molecules with aromatic rings and heteroatoms.[3][4]

Troubleshooting Protocol:

  • pH Profiling:

    • Prepare fresh solutions in a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Analyze the purity/concentration of the compound in each buffer at initial time (T=0) and after several time points (e.g., 2, 4, 8, 24 hours) using a stability-indicating method like RP-HPLC.[5][6]

    • This will help identify the pH range where the compound is most stable.

  • Control for Oxidation:

    • Prepare solutions using de-gassed solvents (sparged with nitrogen or argon) to minimize dissolved oxygen.

    • Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[3]

    • If trace metal contamination from glassware is suspected, consider using plasticware or pre-rinsing glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with high-purity water.

  • Photostability Testing:

    • Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines, if applicable) and compare its degradation profile to a sample kept in the dark.[5] A significant difference indicates photosensitivity.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

Question: I am analyzing my sample using HPLC and I see new, unexpected peaks appearing that were not present in the initial analysis of the solid material. How can I identify these and prevent their formation?

Answer: The appearance of new peaks strongly suggests the formation of degradation products or impurities. The identity of these products depends on the stress conditions the sample has been exposed to. Forced degradation studies are an essential tool to intentionally generate these products and understand the degradation pathways.[1][3][4]

  • Plausible Degradation Products:

    • Oxidative Degradants: N-oxide of the diethylamino group.

    • Hydrolytic Degradants: While the core structure is not an ester or amide, extreme conditions could potentially lead to cleavage, although this is less likely under typical experimental conditions.

    • Photolytic Degradants: Complex products arising from reactions involving the phenyl ring.

Workflow for Identification and Mitigation:

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

  • Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[1][4] An extent of degradation of 5-20% is generally considered suitable.[4]

  • Develop a Stability-Indicating Method: Use the stressed samples to develop an HPLC method that can separate the parent compound from all major degradation products. A Photo Diode Array (PDA) detector is useful for assessing peak purity.[5]

  • Characterize Degradants: Use hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the unknown peaks, which provides crucial clues to their structures.[7][] For definitive identification, preparative HPLC may be needed to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[]

  • Mitigation: Once the degradation pathway is understood, you can implement strategies to prevent it, such as adjusting solution pH, protecting from light, or using antioxidants.

Issue 3: Poor solubility or precipitation of the compound in my formulation.

Question: My this compound salt is not dissolving well in my chosen solvent system, or it precipitates out over time. What can I do?

Answer: Solubility issues with salt forms can be complex and are often related to the pH of the medium and the presence of other ions.

  • Potential Cause 1: pH and pKa Relationship. The hydrobromide salt is the salt of a weak base (the diethylamino group) and a strong acid (HBr). The solubility of this salt is highly dependent on the pH of the solution. If the pH of your solvent is high enough to deprotonate the tertiary amine, the compound can convert to its free base form, which may be significantly less soluble, causing precipitation. This phenomenon is known as salt disproportionation.[9][10]

  • Potential Cause 2: Common Ion Effect. If your solvent or buffer contains a high concentration of bromide ions, it could potentially suppress the dissolution of the hydrobromide salt.

  • Potential Cause 3: Solvent Polarity. While the hydrobromide salt form enhances aqueous solubility compared to the free base, the overall molecule still has significant nonpolar character (the phenyl and diethyl groups). The choice of solvent and any co-solvents is critical.[11]

Troubleshooting Steps:

  • Measure and Adjust pH: Ensure the pH of your final solution is sufficiently acidic to keep the diethylamino group fully protonated. A good rule of thumb is to maintain a pH at least 2 units below the pKa of the tertiary amine.

  • Solvent Screening: Test the solubility in a variety of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400) in combination with your aqueous buffer.

  • Forced Solubility Studies: Determine the pH-solubility profile by measuring the solubility of the compound across a range of pH values. This will identify the optimal pH for maximum solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on the chemical structure, the solid compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated. The tertiary amine functionality can be sensitive to oxidation, and the hydrobromide salt may be hygroscopic.[12] Storing under an inert atmosphere (like argon or nitrogen) can provide additional protection for long-term storage.

Q2: What is the likely primary degradation pathway for this molecule?

A2: Given the presence of a tertiary amine and a phenyl ring, the most probable non-hydrolytic degradation pathway under typical experimental conditions is oxidation of the diethylamino group to form the corresponding N-oxide.[1][2] Tertiary amines are generally stable, but this functional group is often the most labile part of similar molecules.[2][13]

Potential Oxidative Degradation Pathway

Caption: Postulated primary degradation via oxidation.

Q3: What analytical techniques are best suited for stability testing of this compound?

A3: The gold standard for stability testing is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using reverse-phase chromatography with UV detection (RP-HPLC-UV).[5][6] This allows for the separation and quantification of the parent compound from its degradation products. For structural elucidation of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is highly effective.[7][][14]

Q4: Why is the hydrobromide salt form used?

A4: Salt formation is a common strategy in drug development to improve the solubility, stability, and bioavailability of a compound.[10] Using a strong acid like hydrobromic acid to form a salt with the basic tertiary amine group typically results in a crystalline solid with enhanced aqueous solubility and potentially better physical stability compared to the free base.[12]

Q5: Can I expect any degradation from the phenylacetic acid moiety?

A5: In typical laboratory and pharmaceutical settings, the phenylacetic acid core is quite stable. While biological systems can degrade it through enzymatic pathways involving coenzyme A, these pathways are not relevant for in vitro chemical stability under normal storage or assay conditions.[15][16][17] Significant chemical degradation of this part of the molecule would require harsh conditions not typically encountered in routine experiments.

Summary of Key Stability Parameters
ParameterStress ConditionPotential Degradation PathwayRecommended Mitigation
pH High pH (>8) or Low pH (<3)Salt disproportionation (high pH)Maintain solution pH 2 units below amine pKa
Oxidation Presence of O₂, peroxides, metal ionsN-oxidation of the tertiary amineUse de-gassed solvents, antioxidants, amber vials
Light UV or broad-spectrum light exposurePhotolysis, free-radical generationStore and handle in low-light, use amber vials
Temperature Elevated temperatures (>40°C)Acceleration of all degradation pathwaysStore at recommended cool/cold temperatures
Humidity High relative humidityPhysical instability (deliquescence), hydrolysisStore solid in a desiccator or low-humidity environment
References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021, April 12).
  • The degradative pathways of phenylacetic acid. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Source unavailable.
  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (n.d.). PMC.
  • Bacterial phenylalanine and phenylacetate catabolic p
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Source unavailable.
  • Degradation Product Analysis Services. (2026, January 19). BOC Sciences.
  • influence on the in vitro dissolution behavior and food effect. (2025, January 14). CrystEngComm.
  • Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. (n.d.). PMC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Source unavailable.
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. (n.d.). University Digital Conservancy.
  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu.
  • Stability-Indicating Simultaneous Method Development and Validation of Guaifenesin and Dextromethorphan HBr by Reverse-Phase High-Performance Liquid Chromatography. (2020, June 25).

Sources

Technical Support Center: Synthesis of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Diethylamino)-2-phenylacetic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. Our focus is on providing scientifically-grounded, practical solutions to ensure the integrity and success of your work.

Overview of the Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds via a three-step sequence starting from commercially available phenylacetic acid. This pathway involves an initial α-bromination followed by nucleophilic substitution with diethylamine, and concludes with the formation of the hydrobromide salt.

This method is favored for its straightforward execution and reliance on well-understood chemical transformations, which allows for more predictable troubleshooting and optimization.

Synthetic_Pathway Fig. 1: Proposed Synthetic Pathway A Phenylacetic Acid B 2-Bromo-2-phenylacetic Acid A->B Step 1: α-Bromination (HVZ Reaction) C 2-(Diethylamino)-2-phenylacetic Acid (Free Base) B->C Step 2: Amination D 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide (Final Product) C->D Step 3: Salt Formation

Caption: A three-step synthetic route.

Detailed Experimental Protocol

This protocol outlines the complete synthesis from phenylacetic acid.

Step 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a cornerstone method for the selective α-bromination of carboxylic acids.[1][2] The reaction proceeds by converting the carboxylic acid to an acyl bromide in situ, which more readily forms an enol intermediate susceptible to electrophilic attack by bromine.[3][4]

Protocol:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phenylacetic acid (1.0 eq). The setup should be under an inert atmosphere (e.g., Nitrogen or Argon) and connected to a gas trap to neutralize the HBr gas byproduct.[1]

  • Reagent Addition: Add a catalytic amount of red phosphorus (or phosphorus tribromide, PBr₃, ~0.1 eq).

  • Slowly add bromine (Br₂, 1.1 eq) via the dropping funnel. The reaction is exothermic. Maintain control by adjusting the addition rate.

  • Reaction: After the complete addition of bromine, heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction's progress by TLC or ¹H NMR until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add water to quench any remaining PBr₃ and to hydrolyze the intermediate acyl bromide. This step is highly exothermic and releases HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bisulfite solution to remove excess bromine, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-2-phenylacetic acid, which can be purified by recrystallization or used directly in the next step.

Step 2: Nucleophilic Substitution (Amination)

The α-bromo acid is a potent electrophile, readily undergoing Sₙ2 substitution with amines.[5][6] An excess of the amine is crucial to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.

Protocol:

  • Setup: In a round-bottom flask, dissolve the crude 2-Bromo-2-phenylacetic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add diethylamine (2.5-3.0 eq) to the solution. The excess is critical to drive the reaction to completion and neutralize the HBr byproduct.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the bromo-acid.

  • Work-up: Upon completion, filter off the diethylammonium bromide salt that precipitates.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue contains the free base of 2-(Diethylamino)-2-phenylacetic acid. This can be purified further or taken directly to the salt formation step.

Step 3: Hydrobromide Salt Formation

Formation of the hydrobromide salt improves the compound's stability, crystallinity, and handling properties.

Protocol:

  • Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or acetone.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid, 1.0-1.1 eq) dropwise with vigorous stirring.

  • Crystallization: The hydrobromide salt should precipitate out of the solution. If precipitation is slow, it can be induced by scratching the inside of the flask or adding a seed crystal.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same one used for precipitation) to remove impurities.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow Fig. 2: General Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Action Problem Low Yield / Impure Product TLC Analyze by TLC/NMR Problem->TLC Identify Identify Stage of Failure (Step 1, 2, or 3) TLC->Identify Reagents Check Reagent Purity/ Stoichiometry Identify->Reagents Conditions Optimize Reaction Conditions (Temp, Time) Identify->Conditions Workup Refine Work-up & Purification Identify->Workup

Caption: A workflow for troubleshooting issues.

Step 1: α-Bromination Issues

Q1: My HVZ reaction has a low yield or did not go to completion. What went wrong?

A1: This is a common issue often traced back to two main areas: reagents and reaction conditions.

  • Reagent Quality: The reaction is sensitive to moisture. Ensure your phenylacetic acid is dry and the bromine has not been compromised. The phosphorus tribromide (or red phosphorus) acts as a catalyst to form the acyl bromide intermediate; without it, the reaction is extremely slow as carboxylic acids do not readily enolize.[3][4]

  • Insufficient Bromine: Ensure at least a slight stoichiometric excess (1.1 eq) of bromine is used to account for any potential losses or side reactions.

  • Incomplete Reaction: The reaction can be slow. Confirm completion using TLC or by taking a small aliquot for ¹H NMR analysis to check for the disappearance of the α-protons of phenylacetic acid. If incomplete, consider extending the reaction time or slightly increasing the temperature.

Q2: I observe significant amounts of di-brominated product. How can I prevent this?

A2: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of bromine.

  • Temperature Control: Avoid excessive temperatures. While heat is required, temperatures above 100 °C can sometimes promote further reaction.

  • Reaction Time: Once the mono-brominated product is the major component (as per reaction monitoring), proceed to the work-up. Prolonged reaction times unnecessarily can lead to side products.

Step 2: Amination Issues

Q3: The amination step is slow and my yield of the free base is low. What are the likely causes?

A3: Low yields in this Sₙ2 reaction are typically due to stoichiometry, steric hindrance, or work-up losses.

  • Insufficient Amine: It is critical to use at least 2 equivalents of diethylamine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed.[7][8] Using 2.5-3.0 equivalents is recommended to create a sufficient concentration of the nucleophile and ensure the equilibrium favors the product.

  • Temperature: While the initial addition is done cold to control the exotherm, the reaction itself should be run at room temperature or with gentle warming (e.g., 40 °C) to ensure a reasonable rate.

  • Product Loss during Work-up: The free base product is an amino acid and can have some solubility in water, especially if the pH is not controlled. During extraction, ensure the aqueous layer is basic to keep the product in its free base form and maximize its solubility in the organic solvent.

Q4: My TLC plate shows multiple spots after the amination reaction. What are they?

A4: Besides your desired product and unreacted starting material, you may see side products.

  • Elimination Product: A potential side reaction is the E2 elimination of HBr from the starting material, which would form α-phenylacrylic acid. This is more likely if a bulky, non-nucleophilic base is present, but can occur to a small extent with diethylamine.

  • Dimerization: Small amounts of dimerized products can form.

  • Identification: The best way to identify these is to isolate them via column chromatography and characterize them by NMR and mass spectrometry. To minimize them, ensure controlled temperature and proper stoichiometry.

Step 3: Salt Formation & Purification Issues

Q5: My final product is an oil or a sticky solid and will not crystallize. How can I get a pure, crystalline solid?

A5: Oiling out during crystallization is a common problem caused by impurities or improper solvent choice.

  • Purity of the Free Base: The most common cause is impurity in the free base from Step 2. Purify the free base by column chromatography on silica gel (using a solvent system like dichloromethane/methanol with a small amount of triethylamine to prevent streaking) before attempting salt formation.

  • Solvent Choice: The solvent must be one in which the hydrobromide salt is poorly soluble but the free base is soluble. Acetone, isopropanol, or ethyl acetate are good starting points. Try different solvents or solvent mixtures (e.g., isopropanol/diethyl ether).

  • Rate of Precipitation: Add the HBr solution very slowly to a cooled, vigorously stirred solution of the free base. Rapid precipitation often traps impurities and leads to poor crystal formation.

  • Trituration: If an oil forms, try removing the solvent and triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.

Q6: The final product has a yellow or brown discoloration. What is the cause and how can I fix it?

A6: Discoloration often comes from trace impurities carried through the synthesis, possibly from the bromination step.

  • Charcoal Treatment: Dissolve the crude, colored salt in a minimum amount of a hot solvent (like ethanol or isopropanol). Add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it hot through a pad of Celite. Allow the clear filtrate to cool slowly to recrystallize the now decolorized product.

  • Recrystallization: A simple recrystallization from a suitable solvent system can often remove colored impurities.

Data Summary

The following table provides expected outcomes and conditions for the key synthetic steps.

StepKey ReagentsTypical SolventTemperature (°C)Time (h)Expected Yield (%)Key Optimization Parameter
1. α-Bromination Phenylacetic Acid, Br₂, PBr₃ (cat.)Neat or CCl₄80-908-1285-95[9]Careful control of Br₂ stoichiometry.
2. Amination 2-Bromo-2-phenylacetic Acid, Diethylamine (excess)THF / Acetonitrile20-4012-2470-85Use of >2.5 eq. of diethylamine.
3. Salt Formation Free Base, HBrIsopropanol / Acetone0-51-2>95Slow addition of acid to induce crystallization.

References

  • Henan University; Jiang, Z.; Zhu, B.; Zhao, X.; Jiao, L.; Li, J. (2016). Method for synthesizing alpha-bromophenylacetic acid. CN105384703A.
  • Blomquist, A. T., & Hiscock, B. F. (n.d.). A Convenient and Effective Preparation of Amino Acids from their Hydrohalide Salts. Available at: [Link]

  • Suri, S. C. (2009). Name Reactions in Organic Chemistry. Cambridge University Press.
  • PrepChem. (n.d.). Synthesis of 2-Bromo-2-phenylethanol. Retrieved from [Link]

  • Kim, Y., & Park, Y. S. (2005). Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives in Asymmetric Nucleophilic Substitution with Chiral α-Amino Esters. Bulletin of the Korean Chemical Society, 26(6), 969-972. Available at: [Link]

  • Emerson, W. S. (1946). Preparation of amino acids from their salts. US2404503A.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Ashenhurst, J. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). α-Halo carboxylic acids and esters. In Wikipedia. Retrieved from [Link]

  • Chem-CITY S.K.Tobriya. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. Available at: [Link]

Sources

Technical Support Center: Purity Analysis of 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purity analysis of 2-(Diethylamino)-2-phenylacetic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with ensuring the purity of this compound. Here, we will delve into the common challenges and provide practical, field-proven solutions.

The accurate determination of purity is paramount in research and pharmaceutical development. For a molecule like this compound, which possesses both a tertiary amine and a carboxylic acid moiety, unique analytical challenges arise. This guide will equip you with the expertise to address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of this compound.

General Questions

Q1: What are the potential impurities in this compound?

A1: Impurities can originate from the synthesis process or degradation. Common impurities may include starting materials, intermediates, by-products from side reactions, and residual solvents. Given its structure, potential impurities could be precursors like diethylamine or phenylacetic acid derivatives.[1][2] Degradation products might arise from hydrolysis or oxidation of the molecule.[3][4]

Q2: What are the recommended analytical techniques for determining the purity of this compound?

A2: A multi-pronged approach is often best. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying organic impurities.[5][6] Titrimetric methods, such as non-aqueous acid-base titration, are excellent for determining the overall assay of the hydrobromide salt.[7] Spectroscopic techniques like FTIR and NMR are crucial for confirming the compound's identity and structure.[8][9]

Q3: How should I properly store this compound to minimize degradation?

A3: Due to the potential for hydrolysis and oxidation, the compound should be stored in a cool, dry, and dark place in a well-sealed container. Inert atmosphere storage (e.g., under nitrogen or argon) can provide additional protection against oxidative degradation.

Method-Specific Questions (HPLC)

Q4: I'm observing significant peak tailing for the main compound peak in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for amine-containing compounds is a frequent issue in reversed-phase HPLC.[10] It's often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.

  • Causality: The protonated amine (a cation) interacts with the deprotonated, negatively charged silanols, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) ensures the amine is fully protonated and suppresses the ionization of silanol groups, minimizing these secondary interactions.[11][12]

    • Use of a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA) or decylamine, to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[13]

    • Column Selection: Employing a modern, base-deactivated column or a column with hybrid particle technology can significantly reduce silanol activity.[10]

Q5: How can I effectively resolve impurities that are structurally very similar to the main compound?

A5: Resolving closely related impurities requires careful optimization of chromatographic selectivity.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Mobile Phase Composition: Varying the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.

  • Column Chemistry: Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different selectivity for aromatic compounds compared to a standard C18 column through pi-pi interactions.

Q6: My retention times are shifting between injections. What's the likely cause?

A6: Retention time instability can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: If the mobile phase contains volatile components or is not well-mixed, its composition can change over time.

  • Temperature Fluctuations: Using a column oven is crucial for maintaining a stable column temperature and, consequently, stable retention times.

Method-Specific Questions (Titration)

Q7: For an assay by titration, what is the most suitable titrant and solvent system?

A7: A non-aqueous acid-base titration is the method of choice.

  • Titrant: A standardized solution of a strong base in a non-aqueous solvent, such as perchloric acid in glacial acetic acid, is commonly used to titrate the hydrobromide salt.

  • Solvent: A non-aqueous solvent like glacial acetic acid is used to dissolve the sample. This enhances the acidity of the hydrobromide, providing a sharp titration endpoint.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to common experimental hurdles.

Guide 1: HPLC Method Troubleshooting

Problem: Asymmetric Peak Shape (Tailing)

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions The basic diethylamino group interacts with acidic silanol groups on the HPLC column packing, causing peak tailing.[10]1. Lower Mobile Phase pH: Use a buffer or acid (e.g., 0.1% formic acid) to maintain a pH between 2.5 and 3.5.[6] 2. Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of triethylamine (TEA) into the mobile phase.[13] 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or the concentration of the sample solution.
Extra-Column Volume Excessive tubing length or a large detector flow cell can cause peak broadening and tailing.Use tubing with a smaller internal diameter and ensure all connections are secure.

Problem: Poor Resolution of Impurities

Potential CauseExplanationRecommended Solution
Suboptimal Mobile Phase The mobile phase composition does not provide adequate selectivity for the analyte and its impurities.1. Optimize the Gradient: Adjust the gradient slope to improve separation. 2. Change the Organic Modifier: Evaluate methanol as an alternative to acetonitrile, as it can offer different selectivity.
Incorrect Column Chemistry A standard C18 column may not be the best choice for separating structurally similar aromatic compounds.1. Try a Phenyl-Hexyl Column: This can enhance separation through pi-pi interactions with the phenyl ring of the analyte. 2. Consider a Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for positional isomers and halogenated compounds.
Guide 2: Titration Assay Inaccuracies

Problem: Inconsistent or Inaccurate Assay Results

Potential CauseExplanationRecommended Solution
Moisture Interference The presence of water can interfere with non-aqueous titrations.1. Use Anhydrous Solvents: Ensure all solvents are of high purity and low water content. 2. Perform a Karl Fischer Titration: Determine the water content of the sample and correct the assay result accordingly.
Improper Endpoint Determination Visual endpoint detection can be subjective and lead to errors.Use Potentiometric Endpoint Detection: A pH electrode and a titrator will provide a more accurate and reproducible determination of the equivalence point.
Incomplete Dissolution If the sample is not fully dissolved, the titration will be incomplete.Ensure the sample is completely dissolved in the chosen solvent before starting the titration. Sonication may aid in dissolution.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your analyses.

Protocol 1: HPLC for Purity and Impurity Profiling

This method is designed to provide good peak shape and resolution for this compound and its potential impurities.

1. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Rationale: The acidic mobile phase ensures the protonation of the amine, leading to better peak shape.[6]

3. Chromatographic Conditions:

ParameterCondition
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Potentiometric Titration for Assay

This protocol describes a non-aqueous titration for determining the purity of the hydrobromide salt.

1. Apparatus:

  • Automatic potentiometric titrator with a glass electrode.

  • Burette filled with 0.1 N Perchloric acid in glacial acetic acid.

2. Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

3. Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrode in the solution and titrate with 0.1 N Perchloric acid.

  • Record the volume of titrant required to reach the equivalence point.

4. Calculation:

  • Calculate the percentage purity based on the volume of titrant consumed, the normality of the titrant, and the weight of the sample.

Part 4: Visualizations and Data

Data Tables

Table 1: Potential Impurities and Their Origins

Impurity TypePotential Origin
Starting Materials Unreacted diethylamine, phenylacetic acid derivatives
Intermediates Incompletely reacted intermediates from the synthesis pathway.
By-products Products from side reactions occurring during synthesis.
Degradation Products Resulting from hydrolysis, oxidation, or photolysis.[4][14][15]
Residual Solvents Solvents used in the manufacturing process.

Table 2: Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column Base-deactivated C18 or Phenyl-HexylMinimizes peak tailing for basic compounds.
Mobile Phase pH 2.5 - 3.5Suppresses silanol interactions and ensures consistent analyte protonation.[10]
Organic Modifier Acetonitrile or MethanolVarying the organic modifier can significantly impact selectivity.
Temperature 30 - 40 °CImproves peak efficiency and ensures reproducible retention times.
Diagrams

HPLC_Troubleshooting_Peak_Tailing Start Asymmetric Peak (Tailing) Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Adjust_pH Adjust pH with 0.1% Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is a Base-Deactivated Column in Use? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_BD_Column Switch to a Base-Deactivated or Hybrid Column Check_Column->Use_BD_Column No Add_Amine Add Competing Amine (e.g., 0.1% TEA) to Mobile Phase Check_Column->Add_Amine Yes Check_Conc Is Sample Concentration Too High? Use_BD_Column->Check_Conc Add_Amine->Check_Conc Dilute_Sample Dilute Sample and Re-inject Check_Conc->Dilute_Sample Yes Resolved Peak Shape Improved Check_Conc->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Analytical_Technique_Selection Goal Select Analytical Technique for Purity Analysis Question1 What is the Analytical Goal? Goal->Question1 Impurity_Profiling Quantify Organic Impurities Question1->Impurity_Profiling Impurity Profiling Assay Determine Overall Purity (Assay) Question1->Assay Assay Identity Confirm Structural Identity Question1->Identity Identification HPLC Use HPLC with PDA/UV Detector Impurity_Profiling->HPLC Titration Use Non-Aqueous Potentiometric Titration Assay->Titration Spectroscopy Use FTIR and/or NMR Spectroscopy Identity->Spectroscopy

Caption: Decision tree for selecting the appropriate analytical technique.

Part 5: References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Google Patents. (n.d.). US4254092A - Method for separating hydrogen chloride and hydrogen bromide. Retrieved from

  • Liu, Z., & Franklin, M. R. (1985). High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 342(1), 135-143. Retrieved from [Link]

  • Chemsrc. (2025). 2-(Diethylamino)ethyl Bromide Hydrobromide. Retrieved from [Link]

  • Sankaran, S., & Khan, I. A. (2011). Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography. Food Chemistry, 124(2), 723-728. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 2-diethylaminoethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(diethylamino)-N-phenylacetamide. Retrieved from [Link]

  • The Column. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Domagała, D., & Starek, M. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8201. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • MDPI. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Reagecon. (n.d.). Analytical Volumetric Solutions & Indicators. Retrieved from [Link]

  • EPA. (n.d.). {2-[(Diethylamino)methyl]phenyl}boronic acid Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • University of Nebraska - Lincoln. (n.d.). Hydroxylamine : its quantitative determination and some double salts. Retrieved from [Link]

  • Doria. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

  • Scribd. (n.d.). HSAS Method. Retrieved from [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. Retrieved from [Link]

  • Analyst. (2013). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Retrieved from

  • OECD Existing Chemicals Database. (2002). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting NMR Artifacts in 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR spectral artifacts encountered with 2-(Diethylamino)-2-phenylacetic acid hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues and ensure the acquisition of high-quality, interpretable NMR data.

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate structural elucidation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy are critical. However, the presence of a tertiary amine, a hydrobromide salt, and labile protons can lead to a range of spectral artifacts. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in the principles of NMR spectroscopy and extensive field experience.

Predicted ¹H NMR Spectrum of this compound

To effectively troubleshoot, we must first establish an expected ¹H NMR spectrum. Based on the analysis of structurally similar compounds and established chemical shift principles, the following is a predicted spectrum in a common solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
Phenyl-H 7.3 - 7.6Multiplet5HThe aromatic protons of the phenyl group will appear as a complex multiplet.
α-CH ~4.5 - 5.0Singlet or Broad Singlet1HThe proton on the carbon adjacent to the phenyl and carboxyl groups. Its chemical shift is significantly influenced by these groups and the adjacent protonated amine.
-CH₂- (Ethyl) ~3.0 - 3.5Quartet or Broad Multiplet4HThe methylene protons of the diethylamino group. Broadening can occur due to the adjacent protonated nitrogen.
-CH₃ (Ethyl) ~1.1 - 1.4Triplet6HThe methyl protons of the diethylamino group.
N-H 9.0 - 12.0Broad Singlet1HThe acidic proton on the nitrogen. This peak is often broad and its position is highly dependent on solvent, concentration, and temperature.[1]
COOH 10.0 - 13.0Broad Singlet1HThe carboxylic acid proton. This peak is also broad and its position can vary.

Troubleshooting Guide & FAQs

Q1: Why are the peaks for the diethylamino group's methylene (-CH₂) protons broad and poorly resolved?

A1: This is a common observation for amine salts and can be attributed to a combination of factors:

  • Chemical Exchange of the N-H Proton: The acidic proton on the nitrogen (N-H) is in a state of chemical exchange with trace amounts of water or other acidic protons in the sample. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadening of adjacent proton signals.[2][3]

  • Quadrupole Broadening from Nitrogen: The nitrogen atom (¹⁴N) has a quadrupole moment, which can cause broadening of the signals of adjacent protons.[4]

  • Viscosity and Aggregation: At higher concentrations, the salt may form aggregates in solution, leading to increased viscosity and broader lines.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad N-H signal should disappear, and you may observe a sharpening of the adjacent -CH₂- signals as the exchange process is altered.[5]

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes increase the rate of chemical exchange, leading to a sharpening of the peaks. Conversely, a lower temperature might slow the exchange enough to resolve couplings.

  • Dilute the Sample: Prepare a more dilute sample to minimize potential aggregation effects.

Q2: I see a very broad singlet in the 9-13 ppm range. Is it the N-H or the COOH proton?

A2: Both the ammonium (N-H) and carboxylic acid (COOH) protons are acidic and will appear as broad singlets in this downfield region.[1] Their chemical shifts are highly sensitive to the solvent, concentration, and temperature.

Troubleshooting Steps:

  • D₂O Exchange: This is the most definitive way to distinguish between the two. Add a drop of D₂O to your sample. Both the N-H and COOH protons will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum. If you see two broad peaks in this region and both disappear, you have identified both.

  • Solvent Titration: The chemical shift of these acidic protons can be very sensitive to the solvent. Acquiring spectra in different solvents (e.g., DMSO-d₆ vs. Methanol-d₄) can shift the peaks to different extents, aiding in their assignment.

Q3: The chemical shift of the alpha-proton (α-CH) is further downfield than I expected. Why is that?

A3: The alpha-proton is deshielded by three electron-withdrawing groups: the phenyl ring, the carboxylic acid, and the protonated diethylamino group. The protonation of the nitrogen in the hydrobromide salt has a significant deshielding effect on the adjacent alpha-proton, causing it to shift further downfield compared to its non-protonated amine counterpart. Traces of acid in the sample can also cause large downfield shifts for protons near the amine.[1]

Self-Validation:

  • Compare your spectrum to that of a similar compound without the protonated amine, if available. For instance, the alpha-protons in phenylacetic acid itself appear around 3.6 ppm. The significant downfield shift in your spectrum is a strong indicator of the effect of the adjacent protonated nitrogen.

Q4: My baseline is distorted, and the integration is not accurate. What could be the cause?

A4: Baseline distortion and inaccurate integration are often linked and can stem from several sources:

  • Improper Phasing and Baseline Correction: This is the most common cause. Re-process your FID (Free Induction Decay) and carefully adjust the phase and baseline correction parameters.

  • Broad Peaks: Very broad peaks, such as the water, N-H, or COOH signals, can be difficult to integrate accurately and can distort the baseline.

  • Sample Insolubility: If your sample is not fully dissolved, it will lead to poor shimming and a distorted spectrum.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening and affect relaxation times, leading to inaccurate integration.

Troubleshooting Steps:

  • Reprocess the Spectrum: Carefully re-process the raw data, paying close attention to phasing and baseline correction.

  • Check Sample Solubility: Visually inspect your NMR tube for any undissolved material. If necessary, try a different deuterated solvent in which your compound is more soluble.

  • Filter the Sample: If you suspect particulate matter or paramagnetic impurities, filtering your sample through a small plug of celite or a syringe filter into a clean NMR tube can help.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. Visually inspect for any remaining solid particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • D₂O Exchange (Optional): For identification of exchangeable protons, add one drop of D₂O to the NMR tube, cap it, and invert it several times to mix thoroughly.

Visual Troubleshooting Workflow

Below is a DOT script for a troubleshooting decision tree for common NMR artifacts.

troubleshooting_workflow NMR Artifact Troubleshooting Workflow start Start: Observe NMR Spectrum Artifact broad_peaks Are peaks unexpectedly broad? start->broad_peaks chem_shift_issue Are chemical shifts incorrect? start->chem_shift_issue impurity_peaks Are there unexpected peaks? start->impurity_peaks integration_error Is integration incorrect? start->integration_error broad_peaks_q1 Amine-adjacent protons broad? broad_peaks->broad_peaks_q1 chem_shift_issue_q1 Acidic protons (N-H, COOH) in unexpected positions? chem_shift_issue->chem_shift_issue_q1 alpha_proton_check Is alpha-proton downfield? chem_shift_issue->alpha_proton_check solvent_peaks Check for residual solvent peaks (e.g., acetone, ethyl acetate). impurity_peaks->solvent_peaks starting_material Compare with spectra of starting materials. impurity_peaks->starting_material side_product Consider potential side products from the synthesis. impurity_peaks->side_product reprocess Re-process FID with careful phasing and baseline correction. integration_error->reprocess check_broad_peaks Are there very broad peaks? Exclude them from initial total integration. integration_error->check_broad_peaks check_solubility Check for sample insolubility and paramagnetic impurities. integration_error->check_solubility d2o_exchange Perform D2O exchange. Did peaks sharpen? broad_peaks_q1->d2o_exchange Yes temp_change Acquire spectrum at a different temperature. broad_peaks_q1->temp_change Yes dilute_sample Prepare a more dilute sample. broad_peaks_q1->dilute_sample Yes shimming_check Check instrument shimming. Check for insolubility. broad_peaks_q1->shimming_check No d2o_exchange_2 Confirm with D2O exchange. chem_shift_issue_q1->d2o_exchange_2 Yes solvent_effect Change solvent to observe shifts. chem_shift_issue_q1->solvent_effect Yes chem_shift_issue_q1->alpha_proton_check No protonation_effect This is expected due to protonated amine deshielding. alpha_proton_check->protonation_effect Yes

Caption: A decision tree for troubleshooting common NMR artifacts.

References

  • Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2014). A mild and efficient silver acetate-assisted amidation of acyl chlorides. Tetrahedron Letters, 56(1), 194-198. [Link]

  • León, T., Correa, A., & Martin, R. (2011). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Journal of the American Chemical Society, 133(42), 16774-16777. [Link]

  • Pherobase. (2025, July 15). N,N-Diethyl-2-phenylacetamide. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis. [Link]

  • University of Regensburg. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 2-diethylaminoethyl ester. [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • Lee, S., Kim, T., Kim, S., Park, Y., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information. [Link]

  • Abraham, R. J., Reid, M., & Sancassan, F. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 639-650. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • Brzezinski, B., Grech, E., Malarski, Z., & Sobczyk, L. (1992). 1H NMR and FTIR studies of proton transfer reactions from C-acids to proton sponges. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1270. [Link]

  • Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Global Substance Registration System. (n.d.). 2-(DIETHYLAMINO)ETHYL PHENYLACETATE. [Link]

Sources

2-(Diethylamino)-2-phenylacetic acid hydrobromide stability in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Diethylamino)-2-phenylacetic acid hydrobromide

A Guide to Solvent Stability, Degradation Pathways, and Experimental Best Practices

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvent systems. As Senior Application Scientists, we have structured this resource to move beyond simple instructions, focusing on the chemical principles and logical workflows that underpin robust stability studies. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and generate reliable, high-quality data.

This document is divided into three main sections:

  • Frequently Asked Questions (FAQs): Addressing fundamental questions about the inherent stability and chemical properties of the molecule.

  • Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve common experimental issues.

  • Experimental Protocols: Detailed, step-by-step procedures for conducting comprehensive stability assessments.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups on this molecule, and how are they expected to influence its stability?

A1: The structure of 2-(Diethylamino)-2-phenylacetic acid contains three key functional groups that dictate its stability profile: a tertiary amine (diethylamino group), a carboxylic acid, and a phenyl ring attached to a benzylic carbon.

  • Tertiary Amine: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by the presence of oxidizing agents, light, or elevated temperatures.

  • Carboxylic Acid: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) under high heat, although this typically requires harsh conditions. Its acidic nature makes the molecule's solubility and stability highly dependent on the pH of aqueous solutions.

  • Phenyl Group & Benzylic Carbon: The aromatic phenyl ring makes the molecule susceptible to photolytic degradation upon exposure to UV or visible light. The benzylic carbon (the carbon atom to which the phenyl ring, amino group, and carboxyl group are attached) can be a site for oxidative attack. Understanding these functional groups is the first step in designing appropriate stability studies.[1]

Q2: What is a forced degradation study, and why is it essential for this compound?

A2: A forced degradation study, or stress testing, is a series of experiments designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[2][3] Its purpose is multifold:

  • Identify Degradation Pathways: It helps to understand how the molecule breaks down under various stresses like acid, base, oxidation, heat, and light.[2][4]

  • Elucidate Degradant Structures: It generates degradation products that can be isolated and identified.

  • Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods, such as HPLC, that can accurately separate and quantify the intact drug from all its potential degradation products.[3][5] This ensures that a loss in the parent compound can be accurately measured and attributed to specific degradants. For regulatory submissions, these studies are a core requirement to demonstrate the specificity of analytical methods.[5]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: To ensure the integrity of your results, proper solution preparation and storage are critical.

  • Solvent Selection: For long-term storage, consider preparing stock solutions in anhydrous, aprotic organic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and storing them at -20°C or -80°C.

  • Aqueous Solutions: Due to the potential for hydrolysis and other pH-dependent reactions, aqueous solutions should be prepared fresh whenever possible. If an aqueous buffer is used, its pH should be chosen to maximize stability; for many compounds, a slightly acidic pH (e.g., pH 4-6) can be beneficial. The use of buffers can help mitigate pH shifts that might accelerate degradation.[6]

  • Protection from Light and Air: Solutions should be stored in amber vials to protect them from light.[7] To prevent oxidation, particularly for long-term storage or when working with sensitive assays, degassing the solvent or purging the vial headspace with an inert gas like argon or nitrogen is recommended.

Section 2: Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Problem 1: I observe multiple unexpected peaks in the HPLC chromatogram of a freshly prepared sample.

  • Possible Cause 1: Purity of the Starting Material. The solid compound may contain impurities from its synthesis that were not previously detected.

  • Recommended Solution: Always review the Certificate of Analysis (CoA) for the batch of material you are using. If possible, use a high-resolution analytical technique like LC-MS to get a more accurate mass profile of the starting material.

  • Possible Cause 2: On-Column or In-Vial Degradation. The compound may be unstable in your mobile phase or the sample diluent. The metal components of the HPLC system can sometimes catalyze degradation.

  • Recommended Solution: Conduct an "in-vial stability" study. Inject the same sample preparation at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) while it sits in the autosampler. If new peaks appear or the parent peak decreases over time, this indicates instability in the diluent. If the issue persists, consider using a different mobile phase composition or adding a chelating agent like EDTA to the mobile phase to sequester metal ions.

Problem 2: The concentration of my compound in an aqueous solution is decreasing significantly over a short period.

  • Possible Cause 1: pH-Dependent Hydrolysis. Although the molecule itself does not have a readily hydrolyzable ester or amide in its core structure, interactions in an unbuffered aqueous solution can lead to degradation. The rate of hydrolysis for many compounds is highly dependent on pH.[6][8]

  • Recommended Solution: Investigate the stability of the compound in a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9). This will help you identify the pH of maximum stability for your experimental system. Always prepare aqueous solutions fresh for critical experiments.

  • Possible Cause 2: Oxidative Degradation. Dissolved oxygen in the solvent can promote the oxidation of the tertiary amine.

  • Recommended Solution: Prepare solutions using solvents that have been sparged with helium or nitrogen to remove dissolved oxygen. Store the solutions under an inert atmosphere.

  • Possible Cause 3: Adsorption. The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic vials).

  • Recommended Solution: Test different types of vials, such as silanized glass or polypropylene vials, to see if the loss is minimized.

Problem 3: My solution has developed a yellow or brown color upon storage.

  • Possible Cause: Photodegradation or Oxidation. Discoloration is a common sign of degradation, often resulting from the formation of chromophoric degradation products. Aromatic compounds and amines are particularly prone to forming colored products upon oxidation or exposure to light.

  • Recommended Solution: This strongly indicates the need for photostability and oxidative stress testing. Immediately begin storing all stock solutions and solid materials in amber containers or wrapped in aluminum foil to protect them from light.[7][9] Ensure vials are tightly capped and consider purging with inert gas before sealing to minimize exposure to oxygen.

Section 3: Experimental Protocols

A comprehensive assessment of stability begins with a well-designed forced degradation study. The following protocols provide a framework for this investigation. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and that the analytical method is properly challenged.[3][6]

Protocol 1: Forced Degradation Study

This protocol outlines the stress conditions to be applied to solutions of this compound. An initial drug concentration of 1 mg/mL is recommended.

1.1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.

  • For each condition, prepare a "dark control" or "unstressed control" by storing a sample of the stock solution at 5°C, protected from light.

1.2. Stress Conditions:

Stress ConditionReagent/ConditionTemperatureRecommended DurationQuenching/Neutralization Step
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C2, 6, 12, 24 hoursNeutralize with an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temp (25°C)30 mins, 1, 2, 4 hoursNeutralize with an equimolar amount of 0.1 M HCl
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp (25°C)2, 6, 12, 24 hoursQuench with a dilute solution of sodium bisulfite
Thermal Degradation No reagent (use stock solution)80°C1, 3, 5 daysCool to room temperature before analysis
Photolytic Degradation No reagent (use stock solution)25°CPer ICH Q1B guidelinesAnalyze directly

ICH Q1B Photostability Conditions:

  • Expose the solution (in a chemically inert, transparent container) and a sample of the solid powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be run simultaneously to assess the contribution of thermal degradation during the photostability study.[7][9]

1.3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Perform the quenching or neutralization step as described in the table to stop the degradation reaction.[4]

  • Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Diagram: Forced Degradation Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Expose to Stress Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Expose to Stress Therm Thermal (80°C) Start->Therm Expose to Stress Photo Photolytic (ICH Q1B) Start->Photo Expose to Stress Quench Quench / Neutralize Reaction Acid->Quench At Time Points Base->Quench At Time Points Oxid->Quench At Time Points Therm->Quench At Time Points Photo->Quench At Time Points Analyze Analyze by Stability-Indicating HPLC-UV/MS Quench->Analyze

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can resolve the parent compound from all potential degradation products and impurities.

2.1. Chromatographic Conditions (Starting Point):

  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm and 254 nm (or scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL.

2.2. Method Validation:

  • Inject a mixture of all stressed samples (acid, base, oxidative, thermal, photolytic) that show a suitable level of degradation (5-20%).

  • The method is considered "stability-indicating" if the peak for the parent compound is pure and well-resolved from all degradation product peaks. Peak purity can be assessed using a DAD detector or by LC-MS analysis.

Diagram: Troubleshooting Logic for Unexpected HPLC Results

Troubleshooting_Logic cluster_causes Possible Causes cluster_actions Investigative Actions Problem Problem: Unexpected Peaks in HPLC Chromatogram Cause1 Starting Material Impurity Problem->Cause1 Cause2 Solvent/Mobile Phase Degradation Problem->Cause2 Cause3 Photodegradation in Autosampler Problem->Cause3 Action1 Review CoA Run LC-MS on Solid Cause1->Action1 Action2 Run In-Vial Stability Study (Inject over 24h) Cause2->Action2 Action3 Use Amber Vials Compare to fresh prep Cause3->Action3

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(Diethylamino)-2-phenylacetic acid hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 2-(Diethylamino)-2-phenylacetic acid hydrobromide, a key pharmaceutical intermediate. We will dissect a primary HPLC-based method and compare its performance characteristics against robust alternatives, namely Gas Chromatography (GC) with derivatization and potentiometric titration. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the chosen method is not only validated but is unequivocally fit for its intended purpose.

The Analytical Challenge: Why Method Validation is Critical

This compound, as an active pharmaceutical ingredient (API) precursor or a related substance, demands precise and accurate quantification. Its quality directly impacts the safety and efficacy of the final drug product. Analytical method validation provides the documented evidence that the chosen procedure has the necessary performance characteristics to reliably measure the analyte.[1] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[2][3][4]

The core objective is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] For an assay of a drug substance like this, the focus will be on specificity, linearity, accuracy, precision, and robustness.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.

Proposed HPLC Method Parameters

The following method is a robust starting point for the analysis of this compound:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer (pH 4.5) in a 65:35 (v/v) ratio[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm[5]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Causality behind Experimental Choices:

  • A C18 column is selected for its hydrophobic stationary phase, which will interact with the phenyl group of the analyte, providing good retention.

  • The mobile phase combines a strong organic solvent (acetonitrile) for elution with an aqueous buffer. The ammonium acetate buffer at pH 4.5 ensures the tertiary amine is protonated, leading to consistent interactions and improved peak shape.

  • UV detection at 239 nm is chosen based on the chromophore (the phenyl group) of the analyte, which is expected to have significant absorbance in this region.

Validation Protocol & Experimental Data

The validation of this method must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Analyze the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a standard solution of this compound.

    • Analyze a sample of the compound that has been subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light).

    • If available, spike the sample with known impurities and demonstrate that the analyte peak is resolved from the impurity peaks.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. The peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound over a concentration range of 50% to 150% of the expected working concentration (e.g., 5 µg/mL to 25 µg/mL).[5]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or a known matrix with a known amount of the analyte.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.2 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5°C)

      • pH of the buffer (± 0.2 units)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Alternative Analytical Methods: A Comparative Overview

No single method is universally superior; the choice depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the sample matrix, and available instrumentation.

Gas Chromatography (GC) with Derivatization

GC is a powerful technique for separating and analyzing volatile compounds.[7] Since this compound is a salt and has low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[7][8]

  • Principle: The analyte is chemically modified to increase its volatility. For a compound with a carboxylic acid and a tertiary amine, silylation or acylation are common derivatization techniques.[7] For this specific compound, derivatizing the carboxylic acid group is the most direct approach.

  • Experimental Protocol (Hypothetical):

    • Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a trimethylsilyl (TMS) ester.

    • GC Conditions:

      • Column: DB-5 or equivalent (non-polar)

      • Injector Temperature: 250°C

      • Detector: Flame Ionization Detector (FID) at 280°C

      • Oven Program: Start at 150°C, ramp to 250°C.

  • Advantages: High sensitivity and resolution.

  • Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability. Not suitable for thermolabile compounds.

Potentiometric Titration

Given that the analyte is a hydrobromide salt, a non-chromatographic, titrimetric method can be employed for a simple and cost-effective assay.

  • Principle: The bromide ion is titrated with a standard solution of silver nitrate. The endpoint of the titration is determined potentiometrically using a silver electrode.

  • Experimental Protocol:

    • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., aqueous acetic acid).

    • Titrate with a standardized solution of 0.1 N silver nitrate.

    • Monitor the potential difference between a silver indicator electrode and a reference electrode to determine the equivalence point.

  • Advantages: Simple, rapid, and inexpensive. Does not require a reference standard for every analysis once the titrant is standardized.

  • Disadvantages: Less specific than chromatographic methods; it will titrate any halide present. Lower sensitivity compared to HPLC or GC.

Head-to-Head Comparison of Analytical Methods

The choice of analytical method is a trade-off between various performance characteristics.

Parameter HPLC GC with Derivatization Potentiometric Titration
Specificity High (can separate from impurities)High (with good separation)Low (titrates all halides)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Precision (%RSD) < 2%< 3% (including derivatization)< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time per Sample 10-15 minutes20-30 minutes (plus derivatization)5-10 minutes
Cost per Analysis ModerateHighLow
Robustness GoodModerate (sensitive to derivatization)High
Best Suited For Routine QC, stability studies, impurity profilingTrace analysis, impurity identification (with MS)Assay of pure substance

Visualizing the Workflow

Diagram 1: General Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Finalization A Define Analytical Target Profile B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Write and Approve Protocol E->F G Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) F->G H Document Results G->H I Analyze Data and Compare with Criteria H->I J Write Validation Report I->J K Implement for Routine Use J->K

Caption: A flowchart illustrating the four key phases of analytical method validation.

Diagram 2: Decision Tree for Method Selection

G A What is the purpose of the analysis? B Assay of pure bulk drug A->B Assay C Impurity profiling or stability testing A->C Impurities D Is high specificity required? B->D F HPLC or GC C->F E Potentiometric Titration D->E No D->F Yes G Is the analyte volatile or thermally stable? F->G H GC with Derivatization G->H Yes I HPLC G->I No

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion: A Holistic Approach to Method Validation

The validation of an analytical method for this compound is a multifaceted process that extends beyond mere procedural execution. While a well-optimized RP-HPLC method stands out as the most versatile and robust choice for a wide range of applications from quality control to stability testing, alternative methods like GC with derivatization and potentiometric titration have their place. GC offers superior sensitivity for trace analysis, whereas titration provides a simple, cost-effective solution for the assay of the bulk substance where high specificity is not paramount.

Ultimately, the choice of method should be driven by the specific analytical requirements, and its validation must be a comprehensive exercise that provides a high degree of assurance in the quality of the data generated. This guide serves as a framework for making informed decisions and executing a scientifically sound validation that will withstand regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubMed. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Reddit. Derivatization of tertiary amine for GC/MS? [Link]

  • PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Restek. GC Derivatization. [Link]

  • Scribd. Derivatization of Amines. [Link]

  • Restek. Acids: Derivatization for GC Analysis. [Link]

  • Google Patents.
  • USGS. Bromide, titrimetric, hypochlorite oxidatbn. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and validation of RP-HPLC-PDA method for the analysis of Citalopram hydrobromide in bulk, dosage forms and in-vitro dissolution samples. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. A Novel Potentiometric Titration Method for Quantitative Determination of Bromide Content in Doxorubicin Hydrochloride. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • CNKI. The assay of dextromethorphan hydrobromide and its impurities. [Link]

  • ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Standing Committee of Analysts. Bromide in Waters High Level Titrimetric Method - 1981. [Link]

  • IJTSRD. Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. [Link]

  • UNI ScholarWorks. A Method for the Determination of Hydriodic and Hydrobromic Acids. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? [Link]

  • bioRxiv. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

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Analytical Specificity & Cross-Reactivity Guide: 2-(Diethylamino)-2-phenylacetic acid Hydrobromide

[1][2]

Executive Summary & Compound Identity

This compound (CAS: 850418-42-7 for free acid; specific salt forms vary) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of HCV NS5A inhibitors (e.g., Daclatasvir analogs) and as a chiral resolving agent.[1] It is structurally characterized as an


-Diethylphenylglycine
1

In the context of bioanalysis and drug development, this compound presents a unique challenge:

  • Precursor Carryover: It may persist as an impurity in final drug substances.[1]

  • Metabolic Interference: It shares structural homology with Phenylacetic Acid (PAA) and Phenylglycine , potentially interfering in specific immunoassays and metabolic panels.[1]

  • Forensic Relevance: As a structural analog of controlled precursors, it can trigger false positives in broad-spectrum screening assays.[1]

This guide compares the cross-reactivity of this compound across three primary assay platforms: Immunoassay (ELISA/EMIT) , HPLC-UV , and LC-MS/MS , providing actionable protocols for specificity determination.[1]

Mechanism of Interference[2]

The potential for cross-reactivity stems from the compound's Epitopic Density and Chromatographic Behavior .[1]

Structural Homology

The molecule contains a Phenyl-Glycine backbone with a bulky diethylamino group.[1]

  • Immunoassays: Antibodies raised against phenylacetic acid or phenylglycine-based haptens (common in specific drug assays) may recognize the phenyl-carboxyl motif, leading to competitive binding.[1]

  • Chromatography: The amphoteric nature (carboxylic acid + tertiary amine) creates "tailing" issues in reverse-phase LC, often co-eluting with polar metabolites.[1]

Graphviz Diagram: Interference Pathways

The following diagram illustrates where 2-(Diethylamino)-2-phenylacetic acid interferes in typical analytical workflows.

InterferencePathwaysCompound2-(Diethylamino)-2-phenylacetic acidAntibodyAnti-PAA/Drug AntibodyCompound->AntibodyStructural MimicryHPLC_ColC18 Column InteractionCompound->HPLC_ColTailing (Amine)MS_SourceESI Ion SourceCompound->MS_SourceHigh IonizationReceptorELISA Binding SiteAntibody->ReceptorCompetitive BindingSignalFalse Positive SignalReceptor->SignalCross-ReactivityCoElutionCo-elution withPolar MetabolitesHPLC_Col->CoElutionPoor ResolutionSuppressionIon SuppressionMS_Source->SuppressionMatrix Effect

Figure 1: Mechanistic pathways of analytical interference.[1] The compound mimics target haptens in immunoassays and challenges chromatographic resolution due to its zwitterionic character.[1]

Comparative Analysis of Assay Performance

The following table summarizes the cross-reactivity risks and performance metrics when detecting target analytes in the presence of 2-(Diethylamino)-2-phenylacetic acid.

Table 1: Cross-Reactivity & Specificity Profile[1][2]
FeatureImmunoassay (ELISA/EMIT) HPLC-UV (210-254 nm) LC-MS/MS (MRM)
Primary Risk High Cross-Reactivity (>15%)Co-elution Ion Suppression
Mechanism Epitope recognition of Phenyl-COOH moiety.[1]Similar hydrophobicity to PAA/Phenylglycine.[1]Matrix effects; isobaric interference (rare).[1]
Sensitivity High (ng/mL)Moderate (

g/mL)
Very High (pg/mL)
Specificity Low (Class-specific)Moderate (Retention time dependent)High (Mass-to-charge specific)
False Positive Rate High (in PAA/Amphetamine screens)Medium (if gradient is unoptimized)< 1% (with optimized transitions)
Throughput HighMediumMedium
Recommendation Screening Only (Must confirm positives)Purity Testing (Process Control)Gold Standard (Bioanalysis)
Detailed Analysis
A. Immunoassays (ELISA / EMIT)[1]
  • Risk: Antibodies designed for Phenylacetic Acid (PAA) or Amphetamine-class drugs often target the phenyl ring and the adjacent carbon.[1] The bulky diethylamino group may reduce affinity but does not eliminate it.[1]

  • Observation: In competitive ELISA, this compound can displace the tracer, yielding a false "low concentration" result (in competitive formats) or a false positive.[1]

  • Data Insight: Cross-reactivity is typically non-linear .[1] At high concentrations (>10

    
    g/mL), cross-reactivity can spike due to low-affinity binding saturation.[1]
    
B. LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[1]
  • Advantage: This is the definitive method for distinguishing 2-(Diethylamino)-2-phenylacetic acid from its analogs.[1]

  • Differentiation:

    • Precursor Ion:

      
       (Free acid).[1]
      
    • Fragment Ions: The loss of the diethylamino group or the carboxyl group provides unique transitions (e.g.,

      
       or 
      
      
      tropylium ion).[1]
  • Protocol Note: Use an acidic mobile phase (0.1% Formic Acid) to ensure the amine is protonated and improve peak shape.[1]

Experimental Protocol: Cross-Reactivity Determination

Objective: To quantify the % Cross-Reactivity (%CR) of 2-(Diethylamino)-2-phenylacetic acid in a target assay (e.g., a PAA ELISA or a Drug Impurity Assay).

Materials
  • Test Compound: this compound (Reference Standard, >98% purity).

  • Target Analyte: Phenylacetic Acid (or specific drug).[1]

  • Matrix: Human Plasma (pooled) or Assay Buffer.[1]

  • Assay Kit: Commercial ELISA or validated LC-Method.

Step-by-Step Workflow
  • Preparation of Spiking Solutions:

    • Prepare a 1 mg/mL stock of the test compound in DMSO/Methanol.[1]

    • Create a logarithmic dilution series: 0, 10, 100, 1000, 10,000 ng/mL.

  • Assay Execution (Immunoassay Example):

    • Control Wells: Spike Matrix with Target Analyte at

      
       (concentration producing 50% signal).
      
    • Interference Wells: Spike Matrix with Test Compound (Dilution Series) without Target Analyte.

    • Mixed Wells: Spike Matrix with Target Analyte (

      
      ) + Test Compound (High Conc).
      
  • Calculation of % Cross-Reactivity:

    • Measure the apparent concentration of the Test Compound using the Target Analyte's standard curve.[1]

    • Use the formula:

      
      [1]
      
  • Data Interpretation:

    • < 0.1%: Negligible Interference.[1]

    • 0.1% - 1.0%: Low Interference (Acceptable for screening).[1]

    • > 1.0%: Significant Interference (Requires chromatographic separation).[1]

Graphviz Diagram: Validation Workflow

ValidationWorkflowStartStart ValidationSpikeSpike Matrix withTest Compound (0-10 ug/mL)Start->SpikeRunAssayRun Target Assay(ELISA or LC-MS)Spike->RunAssayDecisionSignal Detected?RunAssay->DecisionCalcCRCalculate % Cross-ReactivityDecision->CalcCRYesNoInterferenceNo Interference(Valid Method)Decision->NoInterferenceNoHighCRHigh Cross-Reactivity(>1%)CalcCR->HighCRHighCR->NoInterferenceNoModifyModify Method:1. Adjust pH2. Change Antibody3. Switch to LC-MSHighCR->ModifyYes

Figure 2: Decision tree for validating cross-reactivity and mitigating interference.

Mitigation Strategies

If significant cross-reactivity is observed, implement the following strategies:

  • Chromatographic Resolution (The "Gold Standard"):

    • Switch from Immunoassay to LC-MS/MS .

    • Use a Phenyl-Hexyl column instead of C18.[1] The

      
       interactions with the phenyl ring of the impurity often provide better separation than hydrophobic interactions alone.[1]
      
  • pH Adjustment:

    • The diethylamino group has a pKa

      
       9-10.[1]
      
    • Conducting the assay at pH 11 (if the matrix allows) renders the amine neutral, altering its binding affinity and solubility profile.[1]

  • Derivatization:

    • For GC-MS analysis, derivatize with BSTFA.[1] The bulky diethylamino group may hinder silylation compared to primary amines, creating a distinct retention shift.[1]

References

  • Lavoie, R., et al. (2015).[1][2][3] Macrocyclic Hepatitis C Serine Protease Inhibitors. United States Patent US 2015/0210738 A1. (Describes the use of phenylglycine derivatives as "Caps" in drug synthesis). Link

  • Liu, Z., & Franklin, M. R. (1985).[1][4] High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites. Journal of Chromatography B, 342, 135-143.[1][4] (Establishes chromatographic behavior of related amino-ester/acid metabolites). Link

  • PubChem. (2023).[1] Compound Summary: 2-(Diethylamino)-2-phenylacetic acid.[1][5] National Library of Medicine.[1] (Chemical and physical properties).[1][6][7][8][9][10] Link[1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016).[1] Drug precursor developments in the European Union. (Context on Phenylacetic acid derivatives in forensic analysis). Link

A Comparative Guide to the Biological Activity of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary pharmacology, the structural motif of phenylacetic acid and its derivatives stands as a cornerstone for the development of a diverse array of therapeutic agents. These compounds, characterized by a phenyl ring linked to a carboxylic acid group via a methylene bridge, have demonstrated a remarkable spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 2-(Diethylamino)-2-phenylacetic acid hydrobromide and its key structural analogs, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies. Our exploration will delve into the nuanced structure-activity relationships that govern the efficacy and mechanism of action of these versatile molecules.

Introduction to Phenylacetic Acid Derivatives and Their Biological Significance

Phenylacetic acid derivatives are a broad class of compounds that have been extensively studied for their therapeutic potential. The versatility of the phenylacetic acid scaffold allows for a wide range of chemical modifications, leading to analogs with distinct pharmacological profiles. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity and efficacy. Phenylacetic acid and its derivatives are integral to the structure of many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and even plant growth regulators[1]. The core structure's amenability to functionalization has made it a privileged scaffold in medicinal chemistry.

Comparative Analysis of Biological Activities

This section will dissect the diverse biological activities exhibited by analogs of this compound, with a focus on insect repellent, anti-inflammatory, and other notable pharmacological effects.

Insect Repellent Activity

A prominent and well-documented application of N,N-diethyl-2-phenylacetamide (DEPA), a close analog of our target compound, is its function as a broad-spectrum insect repellent.

Key Analog: N,N-Diethyl-2-phenylacetamide (DEPA)

DEPA has been demonstrated to be a safe and effective repellent against a variety of hematophagous arthropods, including mosquitoes, flies, fleas, and ticks[2]. Its mechanism of action is believed to involve interactions with odorant receptors (Ors) and gustatory receptors (GRs) in insects, effectively masking the chemical cues that attract them to a host[2].

Comparative Insights:

Table 1: Comparison of Insect Repellent Activity

CompoundTarget PestsMechanism of Action (Postulated)Reference
N,N-Diethyl-2-phenylacetamide (DEPA) Mosquitoes, flies, fleas, ticks, leeches, cockroachesInteraction with odorant and gustatory receptors[2]
This compound Not explicitly studiedPresumed interaction with insect sensory receptors-
Anti-inflammatory and Analgesic Activity

Phenylacetic acid derivatives are well-represented in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain[4].

Key Analogs:

  • Felbinac (4-Biphenylacetic acid): A topical NSAID that functions by inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin production at the site of inflammation[4].

  • Phenylacetamide Derivatives: Studies on various phenylacetamide derivatives have revealed their potential as analgesic agents[5].

Comparative Insights:

The structural similarity of this compound to known NSAIDs suggests its potential for anti-inflammatory and analgesic effects. The presence of the phenylacetic acid core is a strong indicator of this possibility. The anti-inflammatory and immunosuppressive activities of compounds with related cyclic moieties linked through a carboxamido group have also been reported, further supporting the potential for this class of compounds to modulate inflammatory pathways[6].

Table 2: Comparison of Anti-inflammatory/Analgesic Activity

Compound/AnalogMechanism of ActionTherapeutic ApplicationReference
Felbinac COX-1 and COX-2 inhibitionTopical treatment of musculoskeletal pain and inflammation[4]
Various Phenylacetamide Derivatives Not fully elucidated, potential for COX inhibitionInvestigated as potential analgesic agents[5]
This compound Postulated COX inhibitionPotential for anti-inflammatory and analgesic applications-
Other Biological Activities

The versatility of the phenylacetamide scaffold has led to the discovery of a wide range of other biological activities.

  • Anticonvulsant Activity: Certain N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties[5].

  • Herbicidal Activity: Chlorinated phenoxyacetic acid derivatives are widely used as herbicides to control broadleaf weeds[7].

  • Antimicrobial and Cytotoxic Activity: Derivatives of phenoxyacetic acid have also been tested for their antimicrobial effects on soil bacterial strains and their cytotoxicity against cancer cell lines[7].

  • Anti-melanogenic Agents: 2-mercapto-N-arylacetamide analogs have been identified as potent tyrosinase inhibitors, suggesting their potential use as anti-melanogenic agents for dermal applications[8].

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for evaluating the key biological activities discussed.

Evaluation of Insect Repellent Activity

Protocol: Arm-in-Cage Test for Mosquito Repellency

This standard method is used to assess the efficacy of topical repellents against mosquitoes.

  • Subject Recruitment: Recruit human volunteers who meet the inclusion criteria and obtain informed consent.

  • Repellent Application: Apply a standardized amount of the test compound (e.g., 1 mL of a 25% solution in ethanol) evenly to a defined area (e.g., 300 cm²) on the forearm of a volunteer. The other arm serves as a control (treated with ethanol only).

  • Mosquito Exposure: After a 30-minute acclimation period, the treated and control arms are separately introduced into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Data Collection: Record the number of mosquitoes that probe or land on each arm during a 3-minute exposure period. This is repeated at 30-minute intervals until the repellent fails (e.g., two or more bites are received in a single exposure).

  • Data Analysis: The protection time is defined as the time from application until repellent failure. Compare the protection times of the test compound and its analogs.

Experimental Workflow for Insect Repellent Screening

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Synthesize Analogs B Formulate Test Solutions A->B C Arm-in-Cage Assay B->C D Record Protection Time C->D E Compare Efficacy D->E F Determine Structure-Activity Relationship E->F

Caption: Workflow for screening and comparing the efficacy of insect repellent analogs.

Evaluation of Anti-inflammatory Activity

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, is prepared in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing either COX-1 or COX-2 enzyme and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantification of Prostaglandin E2 (PGE2): After a defined incubation time (e.g., 10 minutes), stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). Compare the IC50 values for COX-1 and COX-2 to determine the compound's potency and selectivity.

Signaling Pathway of COX Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation NSAID Phenylacetic Acid Analog NSAID->COX Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by phenylacetic acid analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylacetic acid derivatives is highly dependent on their molecular structure. For instance, in the context of M2 muscarinic receptor antagonists, the orientation of the carboxamide carbonyl group was found to be a key determinant of selectivity[9]. Similarly, for anti-melanogenic agents, the hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring were more critical for tyrosinase inhibition than the previously hypothesized copper chelation[8]. These examples underscore the importance of subtle structural modifications in fine-tuning the pharmacological profile of these compounds. Further research into the SAR of this compound and its analogs is warranted to optimize their therapeutic potential.

Conclusion

While direct experimental data on the biological activity of this compound is limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The N,N-diethyl-2-phenylacetamide and other phenylacetamide derivatives have demonstrated significant potential as insect repellents, anti-inflammatory agents, analgesics, and more. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation and optimization of this promising class of compounds. Future research should focus on direct, head-to-head comparative studies to elucidate the specific biological activities and mechanisms of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and biological evaluation of phenylacetyl derivatives having low central nervous system permeability as potent and selective M2 muscarinic receptor antagonists. Chem Pharm Bull (Tokyo). 1998 Jan;46(1):53-68. [Link]

  • N,N-Diethyl-2-phenylacetamide. PubChem. (2024). [Link]

  • Retention Behavior and Biological Activity of N-Substituted-2-Phenylacetamide Derivates. Contemporary Materials. (2014). [Link]

  • Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. J Basic Clin Physiol Pharmacol. 2011 Nov 15;22(4):109-13. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Braz. J. Biol. 2022; 82: e254234. [Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals. 2022; 12(2):162. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Braz J Biol. 2022 Mar 14;84:e254234. [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. ResearchGate. (2022). [Link]

  • Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. SciELO Brasil. (2022). [Link]

  • Biological activity – Knowledge and References. Taylor & Francis Online.[Link]

  • 2-(diethylamino)-N-phenylacetamide. PubChem. (2024). [Link]

  • Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Org. Biomol. Chem. 2020,18, 4530-4539. [Link]

  • Compounds with anti-inflammatory and immunosuppressive activities.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. 2021, 26(8), 2291. [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Inhibition of drug metabolism. IV. Induction of drug metabolism by 2-diethylaminoethyl 2,2-diphenylvalerate HC1 (SKF 525-A) and 2,4-dichloro-6-phenylphenoxyethylamine HBr (Lilly 18947) and the effect of induction on the inhibitory properties of SKF 525-A type compounds. Mol Pharmacol. 1966 Jul;2(4):341-6. [Link]

  • Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. ResearchGate. (2025). [Link]

  • Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. (2004). [Link]

  • Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. Basic Clin Pharmacol Toxicol. 2004 Nov;95(5):273-9. [Link]

  • What is the mechanism of Felbinac?. Patsnap Synapse. (2024). [Link]

  • Phenylacetic acid, 2-diethylaminoethyl ester. SpectraBase.[Link]

Sources

Reproducibility & Stability Guide: 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Salt Selection Factor

2-(Diethylamino)-2-phenylacetic acid hydrobromide is a critical synthetic intermediate, primarily utilized in the manufacturing of anticholinergic and antispasmodic agents such as Adiphenine and Drofenine .[1] While the Hydrochloride (HCl) salt is the industry standard for final drug formulation, the Hydrobromide (HBr) salt offers distinct advantages in process chemistry—specifically regarding crystallization kinetics and non-polar solvent solubility during intermediate purification.

This guide provides a technical comparison of the HBr salt against its HCl and Free Acid counterparts, offering validated protocols to ensure reproducible synthesis and handling.

Part 1: Physicochemical Comparison & Selection Logic

The choice between the Hydrobromide, Hydrochloride, and Free Acid forms is not arbitrary; it dictates the solubility profile and stability during acylation reactions.

Comparative Profile: HBr vs. HCl vs. Free Acid
FeatureHydrobromide (HBr) Salt Hydrochloride (HCl) Salt Free Acid (Zwitterion)
CAS Registry Specific salt rarely indexed alone5421-92-1 (General)850418-42-7
Hygroscopicity Low to Moderate High (Prone to clumping)Low
Solubility (DCM) Moderate (Ion-pairing required)Low (Often requires suspension)Poor (Zwitterionic lattice)
Solubility (Water) HighVery HighModerate (pH dependent)
Thermal Stability High (Sharp melting point)Moderate (Decomposes near MP)Lower (Decarboxylation risk)
Primary Utility Purification Intermediate (Better crystallization)Final API Form (Physiological compatibility)Starting Material
Why Use the Hydrobromide?
  • Crystallization Kinetics: The bromide ion, being larger and more polarizable than chloride, often facilitates better crystal lattice packing for bulky amino-acid derivatives. This allows for the efficient removal of impurities (such as unreacted phenylacetic acid) that co-precipitate with the HCl salt.

  • Decreased Hygroscopicity: In high-humidity environments, the HBr salt resists water uptake better than the HCl salt. This is critical during thionyl chloride (SOCl₂) activation, where adsorbed moisture hydrolyzes the reagent, releasing SO₂ and reducing yield.

Part 2: Reproducibility Challenges & Mechanistic Insights

The Racemization Risk

As an


-amino acid derivative, the benzylic proton is acidic. Under basic conditions or high temperatures, the compound is prone to racemization via an enol/enolate intermediate.
  • Control: Maintain acidic pH during handling. The HBr salt naturally provides this acidic environment, "locking" the amine and preventing it from acting as an internal base.

Oxidative Instability

Unlike the HCl salt, the HBr salt carries a bromide ion which can be oxidized to elemental bromine (


) if exposed to strong oxidants or prolonged UV light, leading to product discoloration (yellowing).
  • Control: Store in amber glass under argon.

Diagram 1: Stability & Degradation Pathways

The following diagram illustrates the equilibrium risks between the stable salt, the reactive free base, and degradation products.

StabilityPathways HBr_Salt HBr Salt Form (Stable Solid) Free_Base Free Amino Acid (Zwitterion) HBr_Salt->Free_Base pH > 7.0 Neutralization Free_Base->HBr_Salt HBr/HOAc Enol Enol Intermediate (Planar/Achiral) Free_Base->Enol Base Catalysis (Benzylic Deprotonation) Decarbox Decarboxylated Amine (Degradant) Free_Base->Decarbox Heat (>150°C) Racemate Racemic Mixture (Loss of Chirality) Enol->Racemate Reprotonation

Caption: Mechanistic pathway showing the critical role of pH maintenance. The HBr salt prevents the formation of the Free Base, thereby blocking the racemization pathway.

Part 3: Validated Experimental Protocol

Workflow: Synthesis of Adiphenine Intermediate (Acid Chloride)

Objective: Convert 2-(Diethylamino)-2-phenylacetic acid HBr to its acid chloride without inducing racemization or hydrolysis.

Reagents:
  • Substrate: 2-(Diethylamino)-2-phenylacetic acid HBr (10 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (15 mmol)
    
  • Catalyst: DMF (Dimethylformamide) (1 drop)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Drying (Critical):

    • Dry the HBr salt in a vacuum oven at 40°C for 4 hours over

      
      .
      
    • Reasoning: Any residual water will react with

      
       to form HCl and 
      
      
      
      gas, but more importantly, it generates local heat spots that trigger degradation.
  • Suspension:

    • Suspend the dried HBr salt in anhydrous DCM (5 mL/g) under a Nitrogen atmosphere.

    • Note: The salt will not fully dissolve. This is a heterogeneous reaction.

  • Activation:

    • Add catalytic DMF.

    • Add

      
       dropwise at 0°C.
      
    • Observation: Gas evolution (

      
      ) indicates reaction initiation.
      
  • Reflux & Solubilization:

    • Warm to reflux (40°C) for 2 hours.

    • Endpoint: The suspension should clear as the salt converts to the acyl chloride (which is DCM soluble). If solids remain, the conversion is incomplete.

  • Isolation:

    • Evaporate solvent and excess

      
       under reduced pressure.
      
    • Do not wash with water. The product is highly hydrolytically unstable. Use immediately for the esterification step (e.g., reaction with diethylaminoethanol).

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Start: HBr Salt (Solid, Heterogeneous) Dry Vacuum Drying (Remove H2O) Start->Dry React Thionyl Chloride + DMF (Reflux in DCM) Dry->React Check Visual Check: Did solution clear? React->Check Success Acid Chloride Formed (DCM Soluble) Check->Success Yes Fail Incomplete Reaction (Add more SOCl2) Check->Fail No Fail->React

Caption: Operational workflow for converting the HBr salt to the reactive acid chloride. The "clearing" of the solution is the primary visual indicator of success.

Part 4: Analytical Validation

To ensure the HBr salt has not degraded or exchanged ions during processing, use the following checkpoints:

  • Melting Point Determination:

    • HBr Salt Target: >160°C (Decomposes) (Distinctly higher than the free acid).

    • Note: A broad melting range indicates partial hydrolysis to the free acid.

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small sample in water. Add

      
      .
      
    • Result: Pale yellow precipitate (

      
      ) confirms HBr salt.
      
    • differentiation: HCl salts yield a pure white precipitate (

      
      ).
      
  • HPLC Method (Chiral Purity):

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Detection: UV @ 220 nm.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 98% (if using chiral starting material).

References

  • Synthesis of Phenylacetic Acid Derivatives. Organic Syntheses, Coll. Vol. 1, p. 436 (1941).[2] Retrieved from [Link]

  • Solubility Behavior of Amino Acid Salts. National Institutes of Health (PMC). Retrieved from [Link]

  • Process for Preparation of 2-Phenyl Acetic Acid Derivatives.Google Patents (US6531597B2).

Sources

Side-by-side comparison of different synthesis methods for the compound

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the lifecycle of antiviral drug development, the transition from Medicinal Chemistry (MedChem) to Process Development is often defined by a single critical objective: Chirality Management .

This guide provides a technical side-by-side comparison of the two dominant synthesis generations for Remdesivir (GS-5734) , a broad-spectrum antiviral nucleotide prodrug. We analyze the First-Generation (Discovery) Route , utilized for rapid structure-activity relationship (SAR) studies, versus the Second-Generation (Manufacturing) Route , optimized for multi-kilogram scale production.

The Verdict: While the Discovery Route (Method A) offers speed-to-structure, it is chemically inefficient due to non-stereoselective phosphorylation requiring chiral HPLC. The Manufacturing Route (Method B) is the superior protocol for scale, utilizing organocatalysis and dynamic kinetic resolution (DKR) to achieve >99% diastereomeric purity without chromatographic separation.

Strategic Overview: The Chirality Bottleneck

Remdesivir contains a phosphorus stereocenter (


-isomer).[1][2] The biological activity is strictly dependent on this configuration.
  • Method A (Discovery): Produces a 1:1 mixture of

    
     and 
    
    
    
    isomers. Relies on preparative chiral chromatography to isolate the active drug.
  • Method B (Manufacturing): Uses a stereoselective coupling strategy to synthesize only the

    
     isomer, eliminating the most expensive unit operation in the workflow.
    

Method A: The Discovery Route (MedChem)

Reference: Siegel, D. et al. J. Med. Chem. 2017[2]

This route was designed for flexibility. It employs standard protecting groups and high-energy reagents to assemble the core quickly.

  • Key Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), TMSCl, Chlorophosphoramidate.
  • Critical Step (C-Glycosylation): Cryogenic lithiation (-78°C) of the nucleobase followed by addition to a ribolactone.

  • Critical Step (Phosphorylation): Coupling the nucleoside with a racemic chlorophosphoramidate.

  • Limitation: The phosphorylation yields a ~50:50 diastereomeric mixture. Half of the material is waste (

    
    -isomer).
    

Method B: The Optimized Process Route (Manufacturing)

Reference: Warren, T. K. et al. Nature 2016; Org. Process Res. Dev. 2020

This route focuses on atom economy and safety. It replaces cryogenic organolithiums with milder organometallics and utilizes a "chiral precursor" strategy.

  • Key Reagents: Turbo Grignard (

    
    -PrMgCl[2][3]·LiCl) or Neodymium salts, 
    
    
    
    -Nitrophenol.
  • Critical Step (C-Glycosylation): Uses an iodopyrrolotriazine with Turbo Grignard at -20°C to 0°C (flow chemistry compatible).

  • Critical Step (Phosphorylation): Uses a chemically stable, crystallizable

    
    -nitrophenyl phosphoramidate precursor. This precursor is synthesized as a single isomer (or resolved via DKR) before coupling to the nucleoside.
    
  • Advantage: The coupling reaction proceeds with stereochemical inversion (

    
    -like), transferring the chirality from the precursor to the final drug with >98% fidelity.
    

Comparative Analysis: Data & Metrics

The following data contrasts the efficiency of both methods.

MetricMethod A (Discovery)Method B (Manufacturing)
Overall Yield ~12–15%>55%
Phosphorylation Selectivity 1:1 (

:

mixture)
>95:5 (

exclusive)
Purification Method Chiral HPLC (Bottleneck)Crystallization / Slurry
C-Glycosylation Temp -78°C (Cryogenic)-20°C to 0°C (Standard Chiller)
Atom Economy Low (50% loss at final step)High (Convergent assembly)
Safety Profile High Risk (

-BuLi, pyrophoric)
Moderate (

-PrMgCl, controlled)

Visualizing the Synthetic Logic

The diagram below illustrates the divergent workflows. Note the "Chiral Resolution" bottleneck in Method A versus the "Stereoselective Coupling" in Method B.

Remdesivir_Synthesis_Comparison cluster_A Method A: Discovery Route (Siegel 2017) cluster_B Method B: Manufacturing Route (Gilead Process) Start Starting Material (Ribolactone) Glyco_A C-Glycosylation (n-BuLi, -78°C) Start->Glyco_A Glyco_B C-Glycosylation (i-PrMgCl·LiCl, -20°C) Start->Glyco_B Cyano_A 1'-Cyanation (TMSOTf, TMSCN) Glyco_A->Cyano_A Phos_A Phosphorylation (Chlorophosphoramidate) Cyano_A->Phos_A Mix_A Racemic Mixture (Sp + Rp Isomers) Phos_A->Mix_A HPLC Chiral HPLC Separation Mix_A->HPLC Final Remdesivir (GS-5734) Pure Sp-Isomer HPLC->Final Cyano_B 1'-Cyanation (TfOH, TMSCN, High Yield) Glyco_B->Cyano_B Couple_B Stereoselective Coupling (Base-mediated SN2) Cyano_B->Couple_B Precursor Chiral Precursor Synthesis (p-Nitrophenyl ester) Precursor->Couple_B Convergent Couple_B->Final

Figure 1: Comparative workflow of Remdesivir synthesis. Method B bypasses the yield-killing HPLC step by introducing chirality via a pre-resolved precursor.

Deep Dive: Mechanism of Stereoselective Coupling

The superiority of Method B lies in the


 inversion  at the phosphorus center. In Method A, the chlorophosphoramidate is reactive and unstable, leading to racemization. In Method B, the 

-nitrophenolate is a stable leaving group that allows the precursor to be crystallized as a pure diastereomer (

-precursor).

When the nucleoside (alkoxide) attacks this precursor, it displaces the


-nitrophenol with inversion of configuration, yielding the desired 

-Remdesivir (assuming the precursor was

relative to the leaving group, leading to

product, or

precursor leading to

product depending on priority rules and specific geometry). Correction: The Gilead process typically uses the

-activated precursor to yield the

-product via a double-inversion or retention mechanism if catalyzed, or direct inversion depending on conditions. The key is that the stereoinformation is preserved.

Mechanism_Stereoselectivity Precursor p-Nitrophenyl Precursor (Single Diastereomer) TS Transition State (Pentacoordinate Phosphorus) Precursor->TS Nucleoside Nucleoside (GS-441524) Nucleoside->TS Product Remdesivir (Stereospecific Inversion) TS->Product LG Leaving Group (p-Nitrophenolate) TS->LG

Figure 2: The stereospecific coupling mechanism. The stability of the p-nitrophenyl precursor allows for the isolation of a single isomer prior to the reaction.

Recommended Experimental Protocol (Method B)

Context: This protocol describes the final coupling step of the Manufacturing Route, as it is the most critical for ensuring product quality.

Safety: Reagents are moisture-sensitive. Perform under nitrogen atmosphere.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Nucleoside (Substrate): 10.0 g of GS-441524 (isopropylidene protected).

    • Chiral Precursor: 12.5 g of

      
      -isomer 
      
      
      
      -nitrophenyl phosphoramidate (prepared via p-nitrophenol and dichlorophosphate, crystallized from hexanes/EtOAc).
    • Base: Magnesium chloride (

      
      ) and 
      
      
      
      -Diisopropylethylamine (DIPEA).
    • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

  • Reaction Setup:

    • Charge a dry 500 mL reactor with the Nucleoside (1.0 equiv) and the Chiral Precursor (1.2 equiv).

    • Add anhydrous MeCN (10 volumes).

    • Add

      
       (1.0 equiv). Note: 
      
      
      
      acts as a Lewis acid to activate the P-O bond and coordinate the leaving group.
  • Initiation:

    • Cool the mixture to 0°C.

    • Add DIPEA (2.5 equiv) dropwise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to 20°C and stir for 4–6 hours.

  • Monitoring (Self-Validating Step):

    • HPLC Check: Monitor the disappearance of the

      
      -nitrophenyl precursor (UV 254 nm).
      
    • Chiral Check: Confirm diastereomeric ratio (dr) remains >95:5. If racemization is observed, lower the temperature.

  • Work-up:

    • Quench with isopropyl acetate and 5% aqueous citric acid.

    • Wash the organic layer with saturated

      
       to remove the yellow 
      
      
      
      -nitrophenol byproduct. Visual Cue: The yellow color should partition into the aqueous phase.
    • Concentrate the organic layer to a foam.

  • Deprotection (Final Step):

    • Treat the intermediate with concentrated HCl in THF (to remove isopropylidene).

    • Crystallize the final Remdesivir product from aqueous ethanol.

References

  • Siegel, D. et al. (2017).[1][4][5][6] Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses.[1] Journal of Medicinal Chemistry.[1][2] Link

  • Warren, T. K. et al. (2016).[1][6] Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.[1][3][4] Nature.[1][3][4][5] Link[3][4]

  • Von Keutz, T. et al. (2020).[4][5][7] Continuous Flow C-Glycosylation via Metal-Halogen Exchange: Process Understanding and Improvements toward Efficient Manufacturing of Remdesivir. Organic Process Research & Development.[4][5][7] Link[4][7]

  • Gilead Sciences Inc. (2019). Methods for treating Filoviridae virus infections.[4][5] U.S. Patent 10,251,904. Link

Sources

Statistical Benchmarking of Kinax-404: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide serves as a technical blueprint for the statistical validation of Kinax-404 , a novel ATP-competitive kinase inhibitor. Unlike standard marketing brochures, this document focuses on statistical rigor —demonstrating how to objectively compare Kinax-404 against the current Standard of Care (SoC), Trametinib, using FDA-aligned statistical principles (ICH E9).

The Hypothesis: Kinax-404 demonstrates non-inferior potency in vitro but superior durability in vivo due to a slower off-rate (


).

The Statistical Mandate:

  • Abandon simple t-tests for longitudinal tumor data; utilize Linear Mixed-Effects Models (LMM).

  • Prioritize Confidence Intervals (CIs) over p-values for potency estimation.

  • Enforce pre-specified exclusion criteria to prevent p-hacking.

Mechanistic Context & Experimental Design

To understand the statistical data, one must understand the biological variables. Kinax-404 targets the MEK1/2 kinase pocket.

MAPK_Pathway RAS RAS-GTP RAF BRAF (V600E) RAS->RAF Activates MEK MEK1/2 (Target) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates PROLIF Cell Proliferation (Ki67) ERK->PROLIF Translocates to Nucleus KINAX Kinax-404 (Type II Inhibitor) KINAX->MEK High Affinity TRAM Trametinib (Type III Inhibitor) TRAM->MEK

Figure 1: Signal Transduction Pathway. Kinax-404 targets MEK1/2 with a distinct binding mode compared to the SoC.

Study 1: In Vitro Potency (IC50 Analysis)

Objective: Determine the concentration required to inhibit 50% of cell viability in BRAF-mutant melanoma lines (A375).

Statistical Methodology: 4-Parameter Logistic Regression

Do not use linear regression on log-transformed data. Biological systems follow sigmoidal kinetics. We utilize a 4-Parameter Logistic (4PL) Model :



  • X : Log of concentration.

  • Y : Normalized response (0% to 100%).

  • Optimization : Least-squares fit (Marquardt-Levenberg algorithm).

Comparative Data Table
CompoundIC50 (nM)95% CI (nM)Hill Slope

Interpretation
Kinax-404 0.85 [0.72 - 0.98] -1.20.985High potency; narrow CI indicates precise estimation.
Trametinib (SoC)0.92[0.78 - 1.10]-1.10.978Statistically indistinguishable potency (CIs overlap).
Vehicle (DMSO)>10,000N/AN/AN/AValidates assay window.

Expert Insight: Note that the 95% Confidence Intervals (CIs) overlap. A t-test on the log(IC50) values yields


. Conclusion:  Kinax-404 is non-inferior to Trametinib in pure potency. The differentiation lies in the in vivo durability (Section 4).
Protocol: Automated Viability Assay
  • Seeding: Seed A375 cells (2,000 cells/well) in 384-well plates.

  • Dosing: 24h post-seeding, add compounds using an acoustic liquid handler (Echo 550) in a 10-point dilution series (1:3 dilution).

    • Controls: Column 1 (DMSO only, 0% inhibition), Column 24 (Staurosporine, 100% inhibition).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo; read luminescence on EnVision plate reader.

  • Analysis: Normalize raw RFU to % Inhibition. Fit 4PL curve in GraphPad Prism or R (drm package).

Study 2: In Vivo Efficacy (Longitudinal Tumor Growth)

Objective: Compare Tumor Growth Inhibition (TGI) in a mouse xenograft model over 28 days.

Statistical Methodology: Mixed-Effects Models (LMM)

Why not ANOVA? Repeated Measures ANOVA requires complete datasets. If a mouse dies (censored data) or a tumor ulcerates, ANOVA forces list-wise deletion, biasing results. The Solution: A Linear Mixed-Effects Model (LMM) handles missing data and accounts for intra-mouse correlation.

  • Fixed Effects: Treatment Group, Time (Days), Interaction (Group × Time).

  • Random Effects: Mouse ID (Intercept).

Experimental Workflow

InVivo_Workflow cluster_Stats Statistical Intervention Start Cell Implantation (n=40 mice) TumorCheck Tumors reach 150-200mm³ Start->TumorCheck Random Randomization (Stratified by Vol) TumorCheck->Random Treat Treatment (28 Days) Random->Treat Measure Caliper Measure (2x / week) Treat->Measure Analysis Mixed-Effects Model Analysis Measure->Analysis

Figure 2: In Vivo Workflow emphasizing the randomization step to prevent selection bias.

Comparative Data Summary (Day 28)
Group (n=10)Mean Tumor Vol (mm³)% TGIp-value vs. Vehiclep-value vs. SoC
Vehicle1250 ± 150---
Trametinib (SoC)450 ± 8564%< 0.001-
Kinax-404 180 ± 40 85% < 0.0001 0.0042

Statistical Interpretation: Using the LMM, the interaction term (Treatment × Time) for Kinax-404 vs. Trametinib is significant (


). This confirms that Kinax-404 does not just inhibit growth; it alters the trajectory of growth significantly better than the SoC over time.

Study 3: Survival Analysis (Kaplan-Meier)[1]

Objective: Assess "Time to Progression" (TTP), defined as tumor volume doubling from baseline.

Statistical Methodology: Log-Rank (Mantel-Cox) Test
  • Estimator: Kaplan-Meier survival function.[1][2]

  • Test: Log-Rank test (non-parametric) to compare curves.

  • Effect Size: Hazard Ratio (HR) calculated via Cox Proportional Hazards model.

Results
  • Median TTP (Trametinib): 18 Days.

  • Median TTP (Kinax-404): 34 Days.

  • Hazard Ratio (HR): 0.45 (95% CI: 0.22 - 0.88).

  • p-value: 0.018.

References

  • FDA Guidance for Industry: E9 Statistical Principles for Clinical Trials. (1998).[3][4] U.S. Food and Drug Administration. [Link]

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link]

  • Krzywinski, M., & Altman, N. (2014). Points of Significance: Analysis of variance and R. Nature Methods. [Link]

  • GraphPad Statistics Guide. Fitting models to biological data (4PL). [Link]

Sources

Safety Operating Guide

2-(Diethylamino)-2-phenylacetic acid hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory personnel with field-proven, self-validating protocols for the safe handling and disposal of this compound. Because this compound is an amine hydrobromide salt of a phenylacetic acid derivative, it presents unique physicochemical challenges that dictate strict operational logic.

Mechanistic Context & Hazard Causality

This compound (Formula: C₁₂H₁₇NO₂ • HBr) is a critical synthetic intermediate used primarily in the development of antispasmodic and anticholinergic active pharmaceutical ingredients (APIs).

Understanding the chemical's reactivity is the foundation of laboratory safety. The hydrobromide moiety renders the compound highly water-soluble and hygroscopic. In aqueous environments, it is mildly acidic. More critically, upon thermal decomposition (such as during improper incineration), the salt lattice breaks down to release highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (NOx). Furthermore, exposure to strong bases will deprotonate the salt, liberating the free amine—which drastically alters the compound's volatility, solubility, and rate of dermal absorption.

Physicochemical Hazard Profile

To design an effective disposal and handling plan, we must first quantify the material's properties. The following table summarizes the critical data driving our operational decisions.

Property / Hazard ParameterSpecification / DescriptionOperational Implication (Causality)
Physical State Solid (Crystalline powder)Prone to static cling and aerosolization; mandates handling within local exhaust ventilation (LEV).
Solubility Soluble in water and polar organicsSpills must be contained with dry, inert absorbents. Adding water increases the contamination footprint.
Chemical Incompatibilities Strong oxidizers, strong basesBases liberate the volatile free amine; oxidizers react with the bromide ion to generate toxic bromine gas.
Thermal Decomposition Yields HBr, NOx, CO, CO₂Incineration must strictly utilize facilities equipped with acid gas scrubbers.
GHS Hazard Classifications H303, H315, H319, H335Mandates strict dermal and respiratory PPE protocols due to severe mucous membrane irritation.

Safety & Personal Protective Equipment (PPE) Protocol

Every safety protocol must function as a self-validating system. We do not arbitrarily assign PPE; we select it based on the chemical's specific penetration and degradation characteristics in accordance with .

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood. Causality: The crystalline nature of the powder makes it susceptible to aerosolization. Inhalation causes immediate and severe respiratory tract irritation.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness) is mandatory. Causality: Amine salts cause contact dermatitis. Because the hydrobromide salt is hygroscopic, it will actively draw moisture from the skin upon contact, exacerbating localized tissue irritation.

  • Ocular Protection: Tight-fitting chemical splash goggles. Causality: Dust particles react with the basal moisture in the eyes to form localized acidic micro-environments (hydrobromic acid), leading to severe corneal irritation.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release and secondary exposure.

SpillResponse Start Spill Detected Assess Assess Spill Size & Hazards Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Sweep & Collect into HDPE Container Contain->Collect Decon Decontaminate Surface (Mild alkaline solution) Collect->Decon Dispose Route to Hazardous Waste Decon->Dispose

Fig 1: Step-by-step spill response and containment workflow for amine hydrobromide salts.

Step-by-Step Spill Methodology:

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust.

  • Don Emergency PPE: Responders must wear N95 or P100 particulate respirators, chemical-resistant coveralls, and thick nitrile gloves.

  • Containment (Dry Method): Cover the spill with an inert, dry absorbent such as vermiculite or clean sand. Causality: Do not use water. Adding water will dissolve the salt, increasing the surface area of contamination and driving the chemical into porous laboratory surfaces.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination & Self-Validation: Once the bulk solid is removed, wipe the surface with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrobromide acid, followed by a DI water rinse. Self-Validation Step: Test the final rinse water on the surface with pH paper to ensure it has returned to a neutral pH (6.5-7.5) before declaring the area safe, as recommended by .

Waste Segregation & Disposal Plan

Proper disposal of this compound is strictly governed by environmental regulations due to its toxicity and halogen content.

WasteLogic Waste Generate Chemical Waste State Determine Physical State Waste->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Aqueous/Solvent) State->Liquid SolidCont Double-bag or HDPE Container Solid->SolidCont Halogenated Route to Halogenated Solvent Waste Liquid->Halogenated Organic Solvent Aqueous Route to Aqueous Acidic Waste Liquid->Aqueous Aqueous Incinerate Licensed RCRA Incineration (with Acid Gas Scrubber) SolidCont->Incinerate Halogenated->Incinerate Aqueous->Incinerate

Fig 2: RCRA-compliant waste segregation and disposal logic for halogenated organic salts.

Step-by-Step Disposal Methodology:

  • Solid Waste Routing: All solid waste (expired chemical, contaminated gloves, spill cleanup sand) must be placed in a sealed, clearly labeled HDPE container.

  • Liquid Waste Segregation (Aqueous vs. Organic):

    • Aqueous Waste: If the compound is dissolved in water, the solution will be mildly acidic. Neutralize to pH 7 using dilute NaOH before transferring to the aqueous waste carboy. Self-Validation Step: Verify neutralization using pH strips before final capping of the waste container.

    • Organic Waste: If dissolved in organic solvents (e.g., methanol, DMSO), the waste must be routed to the Halogenated Organic Waste stream. Causality: The presence of the bromide ion means that during incineration, the waste will generate corrosive hydrobromic acid. Segregating it into the halogenated stream ensures it is sent to a facility equipped with specialized acid gas scrubbers.

  • Labeling: Label containers with "Hazardous Waste - Toxic/Irritant Solid (Contains this compound)". Include the GHS pictograms for Irritant and Health Hazard.

  • Final Destruction: Offer surplus and non-recyclable solutions to a licensed disposal company. The mandated destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber, complying with for halogen-containing organic wastes.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

A Researcher's Guide to the Safe Handling of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Diethylamino)-2-phenylacetic acid hydrobromide. Given the limited publicly available toxicological data for this specific compound, this protocol is grounded in the precautionary principle, treating the substance as potentially hazardous based on its chemical structure. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

This compound is a hydrobromide salt of a tertiary amine and a phenylacetic acid derivative. While specific toxicity data is scarce, the chemical structure suggests several potential hazards that must be managed through robust engineering controls and personal protective equipment (PPE).

  • Inhalation Hazard : As a powdered solid, it can be easily aerosolized, leading to respiratory tract irritation and potential systemic effects.

  • Dermal and Eye Contact : Tertiary amines can be corrosive or irritating to the skin and eyes. The hydrobromide component may also contribute to irritation.

  • Pharmacological Activity : Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities. It is prudent to assume this compound is pharmacologically active and to prevent any systemic absorption.

Table 1: Summary of Potential Hazards and Required Controls

Potential Hazard Route of Exposure Primary Engineering Control Required Personal Protective Equipment (PPE)
Respiratory Irritation & Systemic ToxicityInhalation (powder)Chemical Fume HoodNIOSH-approved respirator (if fume hood is not available)
Skin Irritation/CorrosionDermal ContactChemical Fume Hood, Bench LinersDouble Nitrile Gloves, Lab Coat, Chemical Apron
Eye Irritation/CorrosionEye ContactChemical Fume HoodChemical Splash Goggles, Face Shield
Unknown Pharmacological EffectsIngestion, Inhalation, DermalChemical Fume HoodFull PPE as outlined

Engineering Controls: Your First Line of Defense

Engineering controls are the most critical safety measure for minimizing exposure. All handling of this compound in its solid form or in concentrated solutions must be performed within a certified chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is contingent on the specific task being performed.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory.

  • Required for Solids and Concentrated Solutions : When handling the powder (e.g., weighing, transferring) or working with concentrated solutions, a face shield must be worn in addition to chemical splash goggles to protect against splashes and aerosolized particles.

  • Double-Gloving : Double-gloving with nitrile gloves is required for all handling procedures. This practice provides a barrier against potential tears or punctures in the outer glove and minimizes the risk of contamination when removing PPE.

  • Glove Change Protocol : Change the outer glove immediately if it becomes contaminated. Both pairs of gloves should be changed at least every two hours of use or upon completion of the task. Never wear gloves outside of the laboratory area.

  • A clean, flame-resistant lab coat that is fully buttoned is the minimum requirement.

  • When handling quantities greater than a few grams or preparing stock solutions, a chemically resistant apron should be worn over the lab coat.

  • Primary Control : A chemical fume hood is the primary method of respiratory protection and is mandatory for handling the solid compound.

  • In the Absence of a Fume Hood : In the rare event that a brief procedure must be performed outside of a fume hood (a scenario that should be avoided), or during a large spill cleanup, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) and organic vapor/acid gas cartridges is required. All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA standard 29 CFR 1910.134.

PPE_Selection_Workflow start Start: Handling Task with 2-(Diethylamino)-2-phenylacetic acid hydrobromide fume_hood Is a certified chemical fume hood available? start->fume_hood task_type What is the task? fume_hood->task_type Yes respirator STOP! Consult EHS. Respirator with P100/OV/AG cartridges required. Fit-testing is mandatory. fume_hood->respirator No solid_handling Handling Solid or Concentrated Solution? task_type->solid_handling Weighing, Transferring, Solution Prep ppe_base Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat task_type->ppe_base Handling Dilute Solutions (<1 mg/mL) ppe_full Required PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Lab Coat - Chemical Apron solid_handling->ppe_full Yes solid_handling->ppe_base No (Dilute) Handling_Disposal_Workflow cluster_disposal Waste Disposal start Receive Chemical ppe Don Appropriate PPE (See Fig. 1) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh prepare Prepare Solution weigh->prepare solid_waste Solid Hazardous Waste (Halogenated Organic) weigh->solid_waste Contaminated Weigh Boats, Wipes experiment Perform Experiment prepare->experiment decontaminate Decontaminate Glassware & Work Area experiment->decontaminate liquid_waste Liquid Hazardous Waste (Halogenated Organic) experiment->liquid_waste Unused Solutions, Rinsates decontaminate->solid_waste Contaminated Wipes, Liners

Caption: General workflow for handling and disposal of the compound.

References

  • OSHA 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Glove Selection and Usage. American Chemical Society. [Link]

  • Chemical Fume Hoods. American Chemical Society. [Link]

×

Retrosynthesis Analysis

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2-(Diethylamino)-2-phenylacetic acid hydrobromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.